Cocaethylene-D8
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPOSNRHZIWLLL-DKCRSESOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043108 | |
| Record name | Cocaethylene-D8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152521-09-0 | |
| Record name | Cocaethylene-D8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152521-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Cocaethylene-D8 and its chemical structure
Chemical Structure, Synthesis, and Analytical Quantification
Executive Summary
Cocaethylene-D8 is the stable isotope-labeled analog of Cocaethylene (ethylbenzoylecgonine), a psychoactive homolog of cocaine formed exclusively during the co-administration of cocaine and ethanol. As a Certified Reference Material (CRM), this compound serves as the gold-standard internal standard (IS) for the quantification of cocaethylene in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its utility lies in its ability to correct for matrix effects, extraction efficiency, and ionization variability due to its physicochemical near-identity to the target analyte, distinguished only by a mass shift of +8 Da. This guide details the chemical structure, synthesis pathways, and validated analytical protocols for its use in forensic and clinical toxicology.
Chemical Identity & Structural Analysis[2]
This compound is characterized by the substitution of eight hydrogen atoms with deuterium (
Physicochemical Properties
| Property | Specification |
| Chemical Name | This compound (Benzoylecgonine ethyl ester-D8) |
| IUPAC Name | Ethyl-d5 (1R,2R,3S,5S)-3-(benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate |
| CAS Number | 152521-09-0 |
| Molecular Formula | |
| Molecular Weight | 325.43 g/mol (compared to 317.38 g/mol for unlabeled) |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO |
| DEA Schedule | Schedule II (Derivative of Cocaine) |
Structural Visualization
The deuterium labeling is strategically placed on the N-methyl group (
Figure 1: Structural connectivity of this compound highlighting the specific sites of deuteration (Red nodes).[1][2]
Synthesis & Mechanistic Context[5]
Synthesis Pathway
The production of this compound for analytical standards typically follows a transesterification or esterification route using isotopically labeled precursors.
-
Precursor Selection: The synthesis often begins with Benzoylecgonine-D3 (labeled at the N-methyl group) or Cocaine-D3 .
-
Esterification: The precursor is reacted with Ethanol-D6 (fully deuterated ethanol) in the presence of an acid catalyst (e.g., HCl) or base catalyst.
-
Purification: The resulting this compound is purified via HPLC to remove unreacted benzoylecgonine and hydrolysis byproducts.
Reaction Scheme (Simplified):
In Vivo Formation (The Analyte Context)
Understanding the formation of the analyte is crucial for interpreting toxicological results. Cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase enzymes (hCE1) when cocaine and ethanol are present simultaneously.[3]
Figure 2: Metabolic pathway showing the competitive formation of Cocaethylene vs. Benzoylecgonine.
Analytical Methodology: LC-MS/MS Protocol[7][8][9][10][11]
This section outlines a validated protocol for the quantification of Cocaethylene in whole blood using this compound as the Internal Standard.
Sample Preparation (Solid Phase Extraction)
Principle: Mixed-mode cation exchange (MCX) is preferred due to the basic nitrogen in the tropane ring.
-
Aliquot: Transfer 200 µL of whole blood/urine to a tube.
-
IS Addition: Add 20 µL of This compound Working Solution (1.0 µg/mL in Acetonitrile). Vortex.
-
Buffer: Add 2 mL of Phosphate Buffer (pH 6.0). Vortex and centrifuge.[2][4]
-
Conditioning: Condition SPE cartridge (Oasis MCX or equivalent) with MeOH followed by Water.
-
Loading: Load supernatant onto cartridge.
-
Wash:
-
Wash 1: 2 mL 0.1M HCl (Removes neutrals/acids).
-
Wash 2: 2 mL MeOH (Removes hydrophobic interferences).
-
-
Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm). Mobile Phases:
Gradient:
-
0.0 min: 10% B
-
4.0 min: 90% B[2]
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
MRM Transitions (Quantification Table)
The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity. The mass shift of +8 Da in the precursor leads to a +8 Da shift in the fragment ion because the fragment (Ecgonine Ethyl Ester-D8) retains both the N-methyl and Ethyl labels.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Cocaethylene | 318.2 | 196.1 | 82.1 | 25 |
| This compound | 326.3 | 204.4 | 85.1 * | 25 |
-
Note on Fragmentation: The transition
corresponds to the loss of the unlabeled Benzoic Acid moiety ( , 122 Da).-
Calculation:
. -
The fragment ion is Ecgonine Ethyl Ester-D8 (retains N-
and Ethyl- ).
-
Data Interpretation & Quality Control
-
Retention Time: this compound will elute at the same time or slightly earlier (0.02–0.05 min) than unlabeled Cocaethylene due to the deuterium isotope effect on lipophilicity.
-
Linearity: Validated range typically 5–1000 ng/mL.
-
Acceptance Criteria: The signal-to-noise ratio for the IS must be >10:1. The calculated concentration of QC samples must be within ±15% of the nominal value.
References
-
Cerilliant Corporation. (2023). This compound Certified Reference Material, Certificate of Analysis. Sigma-Aldrich.[7] Link
-
Jatlow, P., et al. (1991). "Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion."[7][3][8][9] Life Sciences, 48(18), 1787-1794.[8] Link
-
Waters Corporation. (2015). "Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS." Application Note. Link
-
Agilent Technologies. (2012). "Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Application Note 5990-9618EN. Link
-
Cayman Chemical. (2023).[10] Cocaethylene (CRM) Product Information. Link
Sources
- 1. Cocaethylene | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaethylene - Wikipedia [en.wikipedia.org]
- 4. sciex.com [sciex.com]
- 5. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. waters.com [waters.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Cocaethylene-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cocaethylene, with a specific focus on the preparation of its deuterated isotopologue, cocaethylene-D8. The content herein is intended for a technical audience and delves into the chemical principles, experimental procedures, and analytical validation required for the successful production and characterization of this important internal standard.
Introduction: The Significance of Cocaethylene and its Labeled Analog
Cocaethylene (ethylbenzoylecgonine) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently[1][2]. The formation of cocaethylene occurs through a transesterification process where the methyl ester of cocaine is converted to an ethyl ester, a reaction catalyzed by hepatic carboxylesterases[2]. Research has shown that cocaethylene exhibits a pharmacological profile similar to cocaine, acting as a dopamine reuptake inhibitor, but with a longer plasma half-life, potentially contributing to enhanced and prolonged psychoactive effects and increased cardiotoxicity[1][2][3].
Isotopically labeled internal standards are indispensable in quantitative analytical chemistry, particularly in the fields of clinical and forensic toxicology. This compound, in which eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of cocaethylene in biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5][6]. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer, leading to highly accurate and precise quantification.
Core Synthesis Strategy: Transesterification of Cocaine
The most direct and widely employed method for the synthesis of cocaethylene is the transesterification of cocaine. This reaction involves the substitution of the methyl group of the ester functional group in cocaine with an ethyl group from an ethanol source. For the synthesis of this compound, a deuterated ethanol source is utilized.
Reaction Principle:
The core of the synthesis is a nucleophilic acyl substitution reaction. In this case, the ethoxide ion, generated from ethanol, acts as a nucleophile and attacks the carbonyl carbon of the methyl ester in the cocaine molecule. This leads to a tetrahedral intermediate, which then collapses, expelling a methoxide ion and forming the ethyl ester, cocaethylene. The reaction is typically catalyzed by an acid or a base to enhance the reaction rate.
Experimental Protocol: Synthesis of this compound
This section outlines a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound from cocaine.
Materials and Reagents:
-
Cocaine hydrochloride
-
Ethanol-D6 (CD3CD2OD) or Ethanol-d5 (C2D5OH)
-
Anhydrous sodium carbonate (Na2CO3) or other suitable base
-
Anhydrous solvent (e.g., toluene, benzene)
-
Deuterated water (D2O) for workup (optional)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Free-Basing of Cocaine Hydrochloride:
-
Dissolve cocaine hydrochloride in a minimal amount of water.
-
Slowly add a saturated solution of sodium carbonate with stirring until the precipitation of cocaine freebase is complete (pH > 9).
-
Extract the cocaine freebase into an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield cocaine freebase as a white solid.
-
-
Transesterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cocaine freebase in an excess of deuterated ethanol (e.g., ethanol-D6). The use of an anhydrous solvent like toluene can aid in the dissolution and azeotropic removal of any trace water.
-
Add a catalytic amount of a suitable base, such as sodium ethoxide (prepared by carefully adding a small piece of sodium metal to the deuterated ethanol) or a non-nucleophilic base like sodium hydride.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a few drops of a weak acid (e.g., acetic acid in deuterated ethanol).
-
Remove the solvent and excess deuterated ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a dilute brine solution to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude this compound using column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from any unreacted cocaine and byproducts.
-
Visualization of the Synthesis Pathway:
Caption: Synthetic pathway for this compound from Cocaine HCl.
Analytical Characterization and Quality Control
The successful synthesis and purity of this compound must be confirmed through rigorous analytical testing.
1. Mass Spectrometry (MS):
Mass spectrometry is the primary technique for confirming the identity and isotopic enrichment of the final product.
-
Expected Molecular Weight: The molecular weight of unlabeled cocaethylene is 317.38 g/mol . For this compound, the expected molecular weight will be approximately 325.43 g/mol .
-
Fragmentation Pattern: The mass spectrum of cocaethylene will show characteristic fragment ions. In the deuterated analog, these fragments will exhibit a corresponding mass shift, confirming the location of the deuterium labels.
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragment Ions (m/z) |
| Cocaethylene | C18H23NO4 | 317.16 | 196, 168, 105, 82 |
| This compound | C18H15D8NO4 | 325.21 | 204, 168, 105, 82 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information and is crucial for confirming the position of the deuterium labels.
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group and potentially the benzoyl group (depending on the deuterated starting materials) will be absent or significantly reduced in intensity.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the cocaethylene carbon skeleton. The signals for the deuterated carbons will be observed as multiplets due to carbon-deuterium coupling.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their chemical environment.
3. Chromatographic Purity:
The purity of the synthesized this compound should be assessed using chromatographic techniques such as GC-MS or LC-MS/MS. The product should appear as a single, sharp peak with the correct mass-to-charge ratio, and the absence of impurities, particularly unlabeled cocaine or cocaethylene, should be confirmed.
Conclusion
The synthesis of this compound via the transesterification of cocaine with a deuterated ethanol source is a well-established and reliable method. Careful execution of the experimental protocol, coupled with thorough analytical characterization, is essential to ensure the production of a high-purity, isotopically enriched internal standard. This guide provides the foundational knowledge and practical steps for researchers and scientists to successfully synthesize and validate this compound for use in demanding analytical applications.
References
-
Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter. Journal of Neurochemistry, 56(2), 698–701. [Link]
-
Wikipedia. (n.d.). Cocaethylene. [Link]
-
Casale, J. F., & Waggoner, R. W. (1991). Synthesis of Deuterium Labelled Cocaine and Pseudococaine. Journal of Labelled Compounds and Radiopharmaceuticals, 29(10), 1141-1149. [Link]
-
Laizure, S. C., et al. (2003). Formation of cocaethylene in transesterification reaction between ethanol and cocaine catalyzed by liver carboxylesterases. Drug Metabolism and Disposition, 31(1), 1-5. [Link]
-
Farré, M., et al. (1997). Cocaethylene: When Cocaine and Alcohol Are Taken Together. Therapeutics and Drug Monitoring, 19(5), 535-545. [Link]
-
Janzen, K. (n.d.). Cocaethylene as a Component in Illicit Cocaine. DEA Microgram Journal. [Link]
-
O'Brien, J., et al. (1987). Preparation of deuterium-labeled cocaine and benzoylecgonine. Journal of Organic Chemistry, 52(23), 5270-5272. [Link]
-
Cooper, D. A. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 16-27. [Link]
-
Remberg, B., et al. (2017). Economical Synthesis of 13C-Labeled Opiates, Cocaine Derivatives and Selected Urinary Metabolites by Derivatization of the Natural Products. Molecules, 22(11), 1948. [Link]
-
McCance-Katz, E. F., et al. (1998). Cocaethylene Formation Following Ethanol and Cocaine Administration by Different Routes. Journal of Analytical Toxicology, 22(5), 375-380. [Link]
-
Clauwaert, K. M., et al. (2000). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Journal of Analytical Toxicology, 24(7), 584-588. [Link]
-
Stout, P. R., & Klette, R. E. (2005). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid. Agilent Technologies Application Note. [Link]
-
El-Beqqali, A., et al. (2010). Identification and quantitation of cocaine, benzoylecgonine, and cocaethylene in blood, serum, and plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 603, 157-164. [Link]
-
Allen, A. C., et al. (1981). A Practical Total Synthesis of Cocaine's Enantiomers. Journal of Forensic Sciences, 26(1), 12-26. [Link]
-
Miller, S. R., et al. (1994). Determination of plasma cocaine and ethylcocaine (cocaethylene) in mice using gas chromatography-mass spectrometry and deuterated internal standards. Journal of Chromatography B: Biomedical Applications, 656(2), 335-341. [Link]
-
Kolbrich, E. A., et al. (2006). Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. Journal of Analytical Toxicology, 30(7), 485-492. [Link]
-
Jones, A. W. (2019). Forensic Drug Profile: Cocaethylene. Journal of Analytical Toxicology, 43(3), 155-160. [Link]
-
El-Beqqali, A., et al. (2010). Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and Plasma Using Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 603, 157-64. [Link]
-
McCance-Katz, E. F., et al. (1998). Cocaethylene formation following ethanol and cocaine administration by different routes. Journal of Pharmacology and Experimental Therapeutics, 287(2), 597-603. [Link]
-
Singh, S., et al. (1996). Enantiospecific Synthesis of Natural (-)-Cocaine and Unnatural (+)-Cocaine from D- and L-Glutamic Acid. Journal of Organic Chemistry, 61(22), 7720-7726. [Link]
-
Scott, P. J. H. (2017). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Future Medicinal Chemistry, 9(13), 1485-1498. [Link]
-
Hatanaka, M., et al. (1995). Effects of cocaine administration route on the formation of cocaethylene in drinkers: an experiment using rats. Forensic Science International, 72(1), 47-54. [Link]
-
Laizure, S. C., et al. (2000). Cocaethylene Metabolism and Interaction with Cocaine and Ethanol: Role of Carboxylesterases. Journal of Pharmacology and Experimental Therapeutics, 294(3), 903-909. [Link]
-
Cha, J. K. (n.d.). Cocaine - Synthesis of (±). University of Alabama. [Link]
-
Taylor & Francis Online. (n.d.). Cocaethylene – Knowledge and References. [Link]
-
Bishop, J. R., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS). Journal of Analytical Toxicology, 42(8), 558-565. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. [Link]
-
News-Medical. (2020, August 7). Using NMR in Characterizing Cocaine. [Link]
Sources
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- 2. Cocaethylene: When Cocaine and Alcohol Are Taken Together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Determination of plasma cocaine and ethylcocaine (cocaethylene) in mice using gas chromatography-mass spectrometry and deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Physical and chemical properties of Cocaethylene-D8
Technical Whitepaper: Cocaethylene-D8 as a Reference Standard
Executive Summary
This compound (Benzoylethylecgonine-D8) is a stable isotope-labeled analog of cocaethylene, a psychoactive homolog of cocaine formed exclusively in vivo during the co-consumption of cocaine and ethanol. In high-precision forensic and clinical toxicology, this compound serves as the "Gold Standard" Internal Standard (IS). Its utility is derived from its ability to mitigate matrix effects (ion suppression) and correct for extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
This guide details the physicochemical properties, metabolic context, and validated analytical protocols for utilizing this compound, ensuring compliance with ISO 17025 standards for laboratory testing.
Chemical Identity & Structural Analysis
This compound is distinguished by the substitution of eight hydrogen atoms with deuterium (
Table 1: Chemical Identity Specifications
| Property | Specification |
| Chemical Name | This compound (Benzoylethylecgonine-D8) |
| CAS Number | 152521-09-0 |
| Molecular Formula | |
| Molecular Weight | 325.43 g/mol (Parent Cocaethylene: 317.38 g/mol ) |
| Exact Mass | 325.2131 Da |
| Appearance | White crystalline solid (often supplied as 100 µg/mL solution in Acetonitrile) |
| Purity | |
| Schedule (US) | Schedule II (Controlled Substance) |
Physicochemical Stability & Solubility
Understanding the solubility profile is essential for preparing working standards that do not precipitate during the LC gradient phase.
-
Solubility: Highly soluble in organic solvents such as Acetonitrile (ACN) and Methanol (MeOH) . It has limited solubility in pure water but dissolves readily in aqueous buffers with pH < 5.
-
Stability & Storage:
-
Hydrolysis Risk: Like cocaine, this compound contains two ester linkages. It is susceptible to chemical hydrolysis at high pH (>9) or enzymatic hydrolysis (butyrylcholinesterase) in non-stabilized biological matrices.
-
Storage Protocol: Store ampoules at -20°C protected from light.
-
Working Solutions: Dilutions in urine or plasma should be prepared fresh or stored at -20°C. Acidification of the matrix (e.g., Sodium Fluoride/Potassium Oxalate tubes) preserves stability by inhibiting esterase activity.
-
Metabolic Context: The Formation Pathway
Cocaethylene is unique because it is the only known psychoactive drug formed entirely within the body.[1] It is produced via transesterification , catalyzed by hepatic carboxylesterase 1 (hCE1).[2]
Mechanism: In the presence of ethanol, hCE1 mediates the exchange of the methyl ester of cocaine with an ethyl group from ethanol.[3] This prevents the hydrolysis of cocaine into the inactive benzoylecgonine, effectively extending the psychoactive window and increasing cardiotoxicity.
Figure 1: Metabolic Transesterification Pathway
Caption: Figure 1: Hepatic transesterification of Cocaine to Cocaethylene mediated by hCE1 in the presence of Ethanol.
Analytical Protocols: LC-MS/MS Quantification
To utilize this compound effectively, researchers must employ an Isotope Dilution Mass Spectrometry (IDMS) approach. The D8 analog corrects for signal suppression caused by phospholipids and other matrix components in urine or blood.
Solid Phase Extraction (SPE) Methodology
A Mixed-Mode Cation Exchange (MCX) mechanism is required to isolate the basic amine of the tropane ring.
-
Sample Pre-treatment: Aliquot 200 µL biological sample (Urine/Blood). Add 20 µL This compound Internal Standard (working conc. 100 ng/mL). Dilute with 200 µL 4%
(acidifies sample to charge the amine). -
Conditioning: Condition SPE cartridge (e.g., Oasis MCX) with Methanol followed by Water.
-
Loading: Load pre-treated sample.
-
Washing:
-
Wash 1: 2% Formic Acid (removes acidic interferences).
-
Wash 2: Methanol (removes neutral/hydrophobic interferences).
-
-
Elution: Elute with 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase.
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., ACQUITY HSS T3).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion ( | Product Ion ( | Fragmentation Logic |
| Cocaethylene (Target) | 318.2 ( | 196.1 | Loss of Benzoyl moiety ( |
| This compound (IS) | 326.2 ( | 204.1 | Loss of unlabeled Benzoyl; Fragment retains D3 (N-methyl) and D5 (Ethyl) |
Note: The mass shift of +8 Da in the precursor (318
Figure 2: Analytical Workflow (IDMS)
Caption: Figure 2: Isotope Dilution Mass Spectrometry workflow using this compound for matrix correction.
References
-
National Institutes of Health (NIH). (2022). Cocaethylene: When Cocaine and Alcohol Are Taken Together.[1][2][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Waters Corporation. (2010). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved February 21, 2026, from [Link]
-
DrugFuture. (n.d.). Cocaethylene Chemical Data. Retrieved February 21, 2026, from [Link]
Sources
Cocaethylene-D8 certificate of analysis and purity
Technical Whitepaper: Quality Assurance and Analytical Application of Cocaethylene-D8
Executive Summary
In forensic toxicology and clinical drug monitoring, the co-ingestion of cocaine and ethanol results in the formation of the unique biomarker Cocaethylene .[1] Accurate quantification of this metabolite is critical for establishing timeline of ingestion and toxicity profiles, as Cocaethylene exhibits higher cardiotoxicity and a longer half-life than cocaine itself.[2]
This guide focuses on This compound , the gold-standard deuterated internal standard (ISTD) for this assay.[2] Unlike its D3 counterparts, the D8 analog provides a mass shift of +8 Daltons, virtually eliminating isotopic overlap with the native analyte’s natural abundance isotopes. This document details the interpretation of the Certificate of Analysis (CoA), the necessity of high isotopic purity, and the "self-validating" experimental protocols required to ensure data integrity in LC-MS/MS workflows.
The Molecule: this compound[2][3][4][5][6][7][8]
Chemical Identity:
-
IUPAC Name: Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate-D8[2]
-
Formula: C₁₈H₁₅D₈NO₄[2]
-
Molecular Weight: ~325.43 g/mol (Native: 317.38 g/mol )[2]
-
Mass Shift: +8 Da
Mechanism of Formation (In Vivo): Cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase enzymes (hCE1) when ethanol is present during cocaine metabolism.[2][3] The ethyl group from ethanol replaces the methyl group of cocaine.[3]
The "D8" Advantage: In mass spectrometry, "Isotopic Contribution" (or "Cross-talk") occurs when the natural isotopes of a native drug (M+1, M+2, etc.) contribute signal to the internal standard channel.
-
D3 Standard: A +3 Da shift is often sufficient, but at high native concentrations (e.g., overdose cases), the M+3 natural isotope of the native drug can create a false signal in the ISTD channel, leading to under-quantification.
-
D8 Standard: A +8 Da shift moves the ISTD mass window completely outside the natural isotopic envelope of the native drug, ensuring absolute specificity.
Decoding the Certificate of Analysis (CoA)
The CoA is not merely a receipt; it is the primary traceability document for ISO 17025/17034 compliance. A robust CoA for this compound must validate three distinct purity metrics.
Critical CoA Parameters
| Parameter | Specification | Technical Rationale |
| Certified Concentration | 100.0 µg/mL ± 0.5% (in Acetonitrile) | Prepared gravimetrically. Defines the accuracy of the entire calibration curve. |
| Chromatographic Purity | > 99.0% (HPLC/GC) | Ensures no chemical impurities (precursors/byproducts) interfere with the retention time window.[2] |
| Isotopic Purity | > 99.0% (D0 < 0.5%) | Critical: Ensures the standard does not contain "Native" (D0) drug, which would falsely elevate patient results. |
| Residual Solvents | Quantified (ppm) | Ensures the solvent used for the standard (e.g., ACN) is not contaminated. |
| Identity | Confirmed by ¹H-NMR & MS | Verifies the structure and the specific position of deuterium labeling. |
The Isotopic Purity Trap
A standard labeled "99% Chemical Purity" can still be fatal to an assay if it has low "Isotopic Purity." If a this compound standard contains 1% unlabeled Cocaethylene (D0), spiking this ISTD into a "clean" sample will result in a false positive for the drug.[2]
Protocol: Always review the CoA for the specific D0 content (Native Analyte). It must be negligible.
Visualization: CoA Validation Workflow
The following diagram illustrates the logical flow of validating a Reference Material before it enters the laboratory workflow.
Figure 1: The rigorous validation pathway for certifying this compound.[2] Note that Isotopic Purity is a "Kill Step"—failure here mandates rejection of the batch.
Experimental Protocols: Self-Validating Systems
To ensure the CoA specifications hold true in your specific matrix (blood/urine), you must perform a Cross-Talk Validation .
Protocol A: ISTD Purity Check (The "Blank + IS" Test)
Objective: Verify the ISTD (D8) does not contribute signal to the Native (D0) channel.
-
Prepare a "Zero Blank" (Matrix + Solvent).[2]
-
Prepare a "Reagent Blank" (Matrix + this compound at working concentration).
-
Inject both on LC-MS/MS.
-
Analyze the Native Transition (318.2 -> 196.1).
-
Pass Criteria: The signal in the Reagent Blank at the Native transition must be < 5% of the Lower Limit of Quantitation (LLOQ).
Protocol B: Native Interference Check (The "ULOQ" Test)
Objective: Verify high concentrations of Native drug do not contribute signal to the ISTD (D8) channel.
-
Prepare a sample spiked with Native Cocaethylene at the Upper Limit of Quantitation (e.g., 1000 ng/mL). Do NOT add ISTD.
-
Inject on LC-MS/MS.
-
Analyze the ISTD Transition (326.2 -> 204.1).
-
Pass Criteria: The signal in the ISTD channel must be negligible (< 1% of the typical ISTD response).
Application Workflow: LC-MS/MS Quantification
Methodology: Isotope Dilution Mass Spectrometry (IDMS).[2] Matrix: Human Whole Blood / Urine.
Extraction Workflow (Solid Phase Extraction - SPE)
-
Sample Prep: Aliquot 200 µL blood.
-
Internal Standard Addition: Add 20 µL of This compound (working soln). Crucial: Add prior to extraction to correct for recovery.
-
Buffer: Add 2 mL Phosphate Buffer (pH 6.0). Vortex.
-
SPE Loading: Condition Mixed-Mode Cation Exchange columns (MeOH -> Water -> Buffer). Load sample.
-
Wash: Water -> 0.1M HCl -> Methanol.[2]
-
Elution: 3 mL of Dichloromethane/Isopropanol/Ammonia (78:20:2).
-
Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase (0.1% Formic Acid in Water/ACN).
LC-MS/MS Parameters (Typical)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Retention Time |
| Cocaethylene (Native) | 318.2 m/z | 196.1 m/z | 25 eV | 4.5 min |
| This compound | 326.2 m/z | 204.1 m/z | 25 eV | 4.5 min |
Note: The co-elution (identical Retention Time) is desired.[2] It proves the ISTD is experiencing the exact same matrix effects as the analyte.
Visualization: LC-MS/MS Logic Flow
Figure 2: The Isotope Dilution workflow. The D8 standard physically accompanies the analyte through every step, neutralizing variability in extraction and ionization.
References
-
Cerilliant Corporation. (2025).[2] this compound Certified Reference Material, Product C-024.[2][4][5] Sigma-Aldrich.[2][5] Link
-
Cayman Chemical. (2025).[2] Cocaethylene (CRM) Technical Information. Cayman Chemical.[6] Link[2]
-
Hearn, W. L., et al. (1991). "Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter."[3] Journal of Neurochemistry, 56(2), 698-701.[2] Link
-
Agilent Technologies. (2020).[2] Determination of Cocaine and Metabolites in Human Hair Using LC-MS/MS. Application Note. Link
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 644006, Cocaethylene. Link
Sources
The Analytical Standard: A Technical Guide to Cocaethylene-D8 for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Cocaethylene-D8, a critical internal standard for the accurate quantification of cocaethylene in forensic and clinical toxicology. Cocaethylene, a psychoactive metabolite formed in the body only when cocaine and ethanol are used concurrently, serves as a definitive biomarker for the simultaneous use of these substances.[1][2] Its detection and quantification are therefore paramount in many toxicological analyses. This document will detail the properties of the deuterated analog, this compound, identify reputable suppliers, and provide a validated protocol for its use in a laboratory setting.
Understanding this compound
This compound is the stable isotope-labeled analog of cocaethylene, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to cocaethylene in terms of its chromatographic behavior and ionization patterns in mass spectrometry, yet it is easily distinguishable by its higher mass-to-charge ratio (m/z). This key difference allows this compound to serve as an ideal internal standard in analytical methods, particularly those employing mass spectrometry, to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative results.[3][4]
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅D₈NO₄ | [3] |
| Molecular Weight | 325.43 g/mol | [3] |
| CAS Number | 152521-09-0 | [3] |
| Appearance | Typically supplied as a solution in acetonitrile (e.g., 100 µg/mL) | [3][4] |
| Storage Temperature | -20°C | [4] |
| Synonyms | Benzoylecgonine ethyl ester-D8 | [3] |
Sourcing and Procurement of this compound
The integrity of any quantitative analysis is fundamentally linked to the quality of the reference standards used. For this compound, it is imperative to source a certified reference material (CRM) from a reputable manufacturer to ensure its identity, purity, and concentration are accurately characterized and documented.
Verified Manufacturers and Suppliers
The following table lists manufacturers and suppliers known to provide high-quality this compound as a certified reference material. Researchers should always request a Certificate of Analysis (CoA) for each lot purchased to verify its specifications.
| Manufacturer/Supplier | Product Name | Catalog Number (Example) | Notes |
| Cerilliant (a brand of Merck/Sigma-Aldrich) | This compound solution, 100 µg/mL in acetonitrile | C-024 | Certified reference material, often supplied in ampules.[3] |
| LGC Standards | This compound (0.1 mg/ml) in Acetonitrile | CERC-024 | Provides reference materials for a wide range of applications.[5] |
| Supelco (a brand of Merck/Sigma-Aldrich) | This compound solution, 100 | C-024-1ML | Distributed by various laboratory suppliers.[4] |
It is important to note that while other suppliers may be available, the above have been consistently identified as providing certified reference materials suitable for forensic and clinical applications.
Experimental Protocol: Quantification of Cocaethylene in Urine using LC-MS/MS with this compound Internal Standard
This section provides a detailed, step-by-step protocol for the solid-phase extraction (SPE) and subsequent analysis of cocaethylene from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is integral to this workflow.
Rationale for Methodological Choices
The selection of SPE is based on its ability to provide cleaner extracts compared to liquid-liquid extraction, which is crucial for minimizing matrix effects in LC-MS/MS analysis. The use of a mixed-mode SPE cartridge allows for the selective retention and elution of both the parent drug and its metabolites. LC-MS/MS is the analytical technique of choice due to its high sensitivity, selectivity, and ability to provide structural confirmation.
Materials and Reagents
-
This compound certified reference material (100 µg/mL in acetonitrile)
-
Urine samples (calibrators, controls, and unknowns)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer (pH 6)
-
Ammonium hydroxide
-
Ethyl acetate
Step-by-Step Methodology
-
Preparation of Internal Standard Working Solution:
-
Dilute the certified this compound stock solution (100 µg/mL) with methanol to a final concentration of 1 µg/mL. This will be the internal standard spiking solution.
-
-
Sample Preparation:
-
To 1 mL of each urine sample (calibrator, control, or unknown), add 25 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 2 mL of phosphate buffer (pH 6) and vortex for 10 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water and 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to go dry.
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate cocaethylene from other matrix components.
-
Flow Rate: 0.3 mL/min
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the following transitions (precursor ion > product ion):
-
Cocaethylene: m/z 318.2 > 196.1
-
This compound: m/z 326.2 > 204.1
-
-
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of cocaethylene using this compound as an internal standard.
Caption: Experimental workflow for cocaethylene quantification.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of cocaethylene. Its use as an internal standard in methods such as LC-MS/MS provides the necessary accuracy and precision for reliable results in both clinical and forensic settings. By sourcing high-quality certified reference materials and adhering to validated analytical protocols, laboratories can ensure the integrity of their findings.
References
-
Scientific Laboratory Supplies. (n.d.). This compound solution, 100 | C-024-1ML | SUPELCO. Retrieved from [Link]
- Landry, M. J. (1992). An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite. Journal of psychoactive drugs, 24(3), 273–276.
-
Cerilliant. (n.d.). Benzoylecgonine-D8 | Certified Solutions Standards. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cocaethylene. Retrieved from [Link]
- de Oliveira, M. F., De Martinis, B. S., & de Paula, M. (2003). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Journal of analytical toxicology, 27(5), 285–288.
- Puopolo, P. R., Chamberlin, P., & Flood, J. G. (1992). Detection and confirmation of cocaine and cocaethylene in serum emergency toxicology specimens. Clinical chemistry, 38(9), 1838–1842.
- McCance-Katz, E. F., Kosten, T. R., & Jatlow, P. (1998). Cocaethylene formation following ethanol and cocaine administration by different routes. Drug and alcohol dependence, 52(2), 147–153.
- Hime, G. W., Hearn, W. L., Rose, S., & Cofino, J. (1991). Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. Journal of analytical toxicology, 15(5), 241–245.
- Follador, M. J., Yonamine, M., & de Moraes, L. A. (2018). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Revista de Ciências Farmacêuticas Básica e Aplicada, 39.
Sources
- 1. An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaethylene - Wikipedia [en.wikipedia.org]
- 3. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 152521-09-0 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound (0.1 mg/ml) in Acetonitrile [lgcstandards.com]
Comparative Toxicological Profile: Cocaethylene vs. Cocaine
Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists
Executive Summary
Cocaethylene (benzoylecgonine ethyl ester) represents a unique toxicological phenomenon: it is the only known psychoactive substance formed in vivo through the metabolic interaction of two other drugs—cocaine and ethanol. While often colloquially dismissed as a mere byproduct, cocaethylene possesses a distinct pharmacodynamic profile characterized by a longer half-life, higher volume of distribution, and significantly elevated cardiotoxicity compared to its parent compound, cocaine.[1][2]
This guide provides a mechanistic dissection of cocaethylene’s biosynthesis, comparative receptor affinity, and lethal cardiac potential. It includes validated protocols for analytical detection and in vitro toxicity assessment, designed for immediate application in research and forensic settings.
Biosynthesis: The hCE1 Transesterification Pathway
The formation of cocaethylene is not a passive mixing event but an enzymatic anomaly driven by Human Carboxylesterase 1 (hCE1) in the liver.
Mechanism of Action
Under standard conditions, hCE1 hydrolyzes cocaine into benzoylecgonine , a pharmacologically inactive metabolite excreted in urine. However, in the presence of ethanol, hCE1 undergoes a kinetic shift. Ethanol acts as a nucleophile, competing with water in the catalytic pocket. This results in transesterification , where the methyl group of cocaine is replaced by an ethyl group from ethanol, yielding cocaethylene.[1][3]
Clinical Implication: This reaction is concentration-dependent. High blood alcohol concentrations (BAC) shift the catalytic equilibrium toward cocaethylene production, effectively "recycling" cocaine into a more persistent toxin rather than clearing it.
Visualization: Metabolic Fork
The following diagram illustrates the competitive divergence in cocaine metabolism mediated by ethanol.
Figure 1: The metabolic divergence of cocaine mediated by hCE1. Note the shift from hydrolysis (green) to transesterification (red) in the presence of ethanol.
Comparative Pharmacodynamics & Pharmacokinetics[5]
Cocaethylene is not merely "longer-lasting cocaine."[2][3][4][5] Its receptor binding profile differs subtly but significantly, altering the subjective "high" and the physiological risk.
Receptor Affinity (Ki Values)
While both compounds block monoamine transporters, cocaethylene exhibits higher selectivity for the Dopamine Transporter (DAT) relative to the Serotonin Transporter (SERT).
-
Cocaine: Potent blocker of DAT, SERT, and NET (Norepinephrine Transporter).[6] The SERT blockade contributes to the "anxious" comedown.
-
Cocaethylene: Equipotent at DAT but weaker at SERT . This pharmacological profile (high Dopamine/lower Serotonin blockade) is associated with a more intense, euphoric, and less dysphoric subjective experience, potentially driving abuse liability.
Quantitative Comparison Table
| Parameter | Cocaine | Cocaethylene | Clinical Significance |
| Half-Life ( | 0.5 – 1.0 hours | 1.5 – 2.5 hours | CE accumulates with repeated dosing; delayed toxicity. |
| DAT Affinity ( | ~240 nM | ~260 nM (Equipotent) | Similar psychostimulant magnitude. |
| SERT Affinity ( | ~170 nM | ~400 nM (Weaker) | CE produces less serotonergic "jitteriness." |
| Clearance | High (~2 L/min) | Low | Slower hepatic elimination. |
| Volume of Distribution | ~2 L/kg | ~3.5 L/kg | CE penetrates tissues (brain/heart) more extensively. |
| LD50 (Murine) | ~93 mg/kg | ~60 mg/kg | CE is significantly more lethal. |
Mechanisms of Cardiotoxicity[7][9][10][11][12]
The primary driver of cocaethylene's lethality is its direct action on myocardial ion channels.[7] It is significantly more cardiotoxic than cocaine, carrying an estimated 18-25 fold higher risk of immediate cardiac death.
The Sodium Channel Blockade ( )
Both drugs act as Class I antiarrhythmics (local anesthetics) by blocking voltage-gated sodium channels (
-
Depolarization Delay: CE potently inhibits the rapid influx of
during Phase 0 of the cardiac action potential. -
QRS Widening: This slowing of conduction velocity manifests as QRS complex widening on an ECG.
-
Re-entrant Arrhythmia: The slowed conduction creates a substrate for re-entrant circuits, leading to ventricular tachycardia or fibrillation.
Calcium and Potassium Channels[10][13]
-
hERG Blockade: CE inhibits the rapid component of the delayed rectifier potassium current (
), prolonging the QT interval and increasing the risk of Torsades de Pointes. - Transient Depression: CE depresses intracellular calcium transients more severely than cocaine, leading to a profound negative inotropic effect (reduced contractile force), which complicates resuscitation efforts.
Figure 2: The dual-channel blockade mechanism leading to cocaethylene-induced cardiac arrest.
Analytical Methodology: Detection in Biological Matrices[12][14][15]
For forensic and clinical researchers, distinguishing cocaethylene from cocaine requires precise chromatography. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for definitive identification.
Protocol: Solid Phase Extraction (SPE) & GC-MS
Validation Note: This protocol relies on deuterated internal standards to correct for extraction efficiency.
Reagents:
-
Internal Standard (IS): Cocaine-
or Propylbenzoylecgonine. -
Buffer: 0.1 M Phosphate buffer (pH 6.0).
-
Derivatizing Agent: BSTFA with 1% TMCS (required for benzoylecgonine, optional for CE/Cocaine).
Workflow Steps:
-
Sample Prep: Aliquot 1 mL of whole blood/plasma.[8] Add 50 ng of Internal Standard. Dilute with 2 mL Phosphate buffer. Vortex.
-
SPE Conditioning: Use a Mixed-Mode Cation Exchange column (e.g., OASIS MCX).
-
Loading: Load sample at gravity flow (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: 0.1 N HCl (removes neutrals/anionics).
-
Wash 2: Methanol (removes lipophilic interferences).
-
-
Elution: Elute with 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2). Critical: The base is required to break the ionic interaction with the sorbent.
-
Evaporation & Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in Ethyl Acetate (for underivatized run) or add BSTFA and heat at 70°C for 20 mins (for full metabolite profile).
-
GC-MS Parameters:
-
Column: DB-5MS (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.[10]
-
Ions to Monitor (SIM Mode):
-
Cocaine: 182, 82, 303 m/z.
-
Cocaethylene: 196, 82, 317 m/z.
-
Benzoylecgonine (TMS): 240, 82, 361 m/z.
-
-
Experimental Framework: In Vitro Cardiotoxicity Assay
To assess the relative toxicity of novel therapeutic agents against cocaethylene-induced damage, the following Whole-Cell Patch Clamp protocol is recommended.
Objective: Quantify the
Protocol:
-
Cell Preparation: Plate iPSC-cardiomyocytes on fibronectin-coated glass coverslips.
-
Solutions:
-
Pipette Solution (Intracellular): CsF based (to block K+ currents) – 10 mM NaCl, 135 mM CsF, 10 mM HEPES, 5 mM EGTA.
-
Bath Solution (Extracellular): Low Na+ (to ensure voltage control) – 40 mM NaCl, 100 mM Choline-Cl, 4 mM KCl, 1 mM CaCl2, 10 mM HEPES.
-
-
Configuration: Establish GΩ seal. Rupture membrane to achieve whole-cell configuration.
-
Voltage Protocol:
-
Hold potential at -120 mV (to recruit all Na+ channels).
-
Depolarize to -20 mV for 50 ms to elicit
. -
Cycle frequency: 0.1 Hz.
-
-
Drug Application: Perfusion of Cocaethylene (0.1, 1, 10, 30, 100 µM). Allow 5 minutes for equilibrium at each concentration.
-
Analysis: Normalize peak current to baseline. Fit data to the Hill equation to derive
.
References
-
Hearn, W. L., et al. (1991). Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[11] Journal of Neurochemistry.
-
Brzezinski, M. R., et al. (1994). Human liver carboxylesterase hCE-1: binding specificity for cocaine, heroin, and their metabolites and analogs. Drug Metabolism and Disposition.
-
Wilson, L. D., et al. (2001). Cocaine, ethanol, and cocaethylene cardiotoxicity in an animal model of cocaine and ethanol abuse. Academic Emergency Medicine.
-
Pennings, E. J., et al. (2002). The biochemistry and toxicology of cocaethylene. Alcohol and Alcoholism.
-
O'Leary, M. E. (2001). Inhibition of human ether-a-go-go potassium channels by cocaine and its metabolites. Molecular Pharmacology.
-
Jatlow, P., et al. (1991). Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion.[12] Life Sciences.
Sources
- 1. recovered.org [recovered.org]
- 2. Cocaethylene: When Cocaine and Alcohol Are Taken Together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human liver carboxylesterase hCE-1: binding specificity for cocaine, heroin, and their metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Depression Induced by Cocaine or Cocaethylene are Alleviated by Lipid Emulsion More Effectively Than by Sulfobutylether β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. jcami.eu [jcami.eu]
- 10. asdlib.org [asdlib.org]
- 11. researchgate.net [researchgate.net]
- 12. The Ability of Bacterial Cocaine Esterase to Hydrolyze Cocaine Metabolites and Their Simultaneous Quantification Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Endogenous Cocaethylene Formation and Significance
Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists
Executive Summary
Cocaethylene (benzoylecgonine ethyl ester) represents a unique toxicological phenomenon: it is the only known psychoactive substance formed in vivo through the metabolic interaction of two distinct recreational drugs—cocaine and ethanol.[1][2][3] Formed exclusively via hepatic transesterification, cocaethylene exhibits a longer elimination half-life and greater cardiotoxicity than its parent compound, cocaine.
This guide analyzes the mechanistic formation of cocaethylene, its altered pharmacodynamics, and the specific analytical protocols required for its detection in biological matrices.
The Biochemistry of Transesterification
The formation of cocaethylene is not a passive chemical mixture but an enzymatically driven event. It relies on the specific substrate promiscuity of Human Carboxylesterase 1 (hCE1) .
1.1 The hCE1 Mechanism
Cocaine is primarily metabolized via hydrolysis to benzoylecgonine (inactive) by hCE1 and to ecgonine methyl ester by hCE2 and plasma butyrylcholinesterase. However, hCE1 possesses a unique hydrophobic pocket that allows it to accept ethanol as a nucleophile.
In the absence of ethanol, the serine residue in the hCE1 catalytic triad attacks the cocaine methyl ester, using water to hydrolyze it into benzoylecgonine and methanol. When ethanol is present, it competes with water.[2] Because the ethyl group of ethanol is more lipophilic than water, it can access the hCE1 active site, replacing the methyl group on the cocaine molecule with an ethyl group.
-
Enzyme Specificity: Crucially, hCE2 does not form cocaethylene . This reaction is specific to hCE1, which is highly expressed in the liver, explaining why cocaethylene formation is a hepatic event.
1.2 Metabolic Pathway Visualization
The following diagram illustrates the competitive kinetics between hydrolysis (standard clearance) and transesterification (toxification).
Figure 1: The competitive metabolic fate of cocaine mediated by hCE1. Presence of ethanol diverts metabolism toward the toxic homolog cocaethylene.[1][4][5]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Cocaethylene is not merely a marker of co-use; it is a distinct pharmacological agent with a profile that exacerbates toxicity.
2.1 Comparative Pharmacokinetics
The ethyl group addition increases the molecule's lipophilicity, altering its volume of distribution and clearance. The most critical factor for researchers is the half-life extension , which prolongs the window of toxicity.
| Parameter | Cocaine | Cocaethylene | Significance |
| Half-life (t½) | 0.5 – 1.5 hours | 2.5 – 6.0 hours | Toxic effects persist long after cocaine is cleared. |
| Volume of Distribution | 1.5 – 2.0 L/kg | ~2.5 – 3.0 L/kg | Higher lipophilicity allows greater tissue penetration. |
| Clearance | Rapid (Hydrolysis) | Slower | Reduced affinity for hydrolytic clearance by hCE1/hCE2. |
| LD50 (Murine) | ~93 mg/kg | ~60 mg/kg | Cocaethylene is inherently more lethal. |
2.2 Neurotransmitter Affinity
While cocaine acts as a broad spectrum monoamine reuptake inhibitor (SNDRI), cocaethylene demonstrates higher selectivity.
-
Dopamine Transporter (DAT): Cocaethylene binds to DAT with affinity equipotent to cocaine, blocking dopamine reuptake and driving euphoria.[6]
-
Serotonin (SERT) / Norepinephrine (NET): Cocaethylene has lower affinity for SERT and NET compared to cocaine.[2]
-
Result: This dopaminergic selectivity, combined with a longer half-life, may result in more prolonged and intense euphoria, reinforcing the addiction cycle of co-abuse.
Clinical Toxicology: The Cardiotoxic Amplification
The combination of cocaine and ethanol carries an 18-25 fold increased risk of immediate death compared to cocaine alone.[7] The primary driver is cardiotoxicity.
3.1 Sodium Channel Blockade (Nav1.5)
Cocaine acts as a Class I antiarrhythmic (sodium channel blocker). Cocaethylene is a more potent blocker of the cardiac sodium channel (Nav1.5).
-
Mechanism: It binds to the channel in its inactivated state, slowing recovery.[8]
-
Clinical Presentation: This leads to QRS prolongation, conduction delays, and a higher propensity for re-entrant arrhythmias (e.g., Torsades de Pointes).
3.2 Calcium Signaling
Cocaethylene interferes with intracellular calcium handling in cardiomyocytes more aggressively than cocaine, depressing myocardial contractility (negative inotropy) while simultaneously increasing myocardial oxygen demand via sympathetic stimulation.
Analytical Methodologies: Detection and Quantification
For researchers and forensic toxicologists, distinguishing cocaethylene from cocaine and its metabolites is critical. Below is a validated LC-MS/MS workflow.
4.1 Sample Preparation (Solid Phase Extraction)
Direct injection is not recommended due to matrix effects. SPE is the gold standard.
-
Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX).
-
Protocol:
-
Condition: Methanol -> Water.
-
Load: Plasma/Whole Blood (diluted 1:5 with phosphate buffer pH 6).
-
Wash: 0.1N HCl (removes neutrals/acids) -> Methanol (removes lipophilic neutrals).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases basic drugs).
-
4.2 LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes.
MRM Transitions (Quantification):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cocaine | 304.1 | 182.1 | 20 |
| Cocaethylene | 318.2 | 196.1 | 22 |
| Benzoylecgonine | 290.1 | 168.1 | 18 |
| Cocaine-D3 (IS) | 307.1 | 185.1 | 20 |
4.3 Analytical Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for the isolation and quantification of cocaethylene.
References
-
Hearn, W. L., et al. (1991).[2] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[2][4][5] Journal of Neurochemistry.[2][6] Link
-
Laizure, S. C., et al. (2003).[9] Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases.[2][3][10][11][12] Drug Metabolism and Disposition.[10][13] Link
-
Wilson, L. D., et al. (2001). Cocaine, ethanol, and cocaethylene cardiotoxicity in an animal model of cocaine and ethanol abuse.[14][15] Academic Emergency Medicine.[15] Link
-
Pennings, E. J., et al. (2002). Biochemistry and histologic localization of cocaethylene production in the human liver. Alcoholism: Clinical and Experimental Research. Link
-
Xu, Y., et al. (2001). Cocaethylene inhibition of cardiac sodium channels.[15][16] Journal of Cardiovascular Pharmacology. Link
Sources
- 1. Cocaethylene: When Cocaine and Alcohol Are Taken Together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaethylene - Wikipedia [en.wikipedia.org]
- 3. scholarshare.temple.edu [scholarshare.temple.edu]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaethylene death: Mixing cocaine and alcohol | Renaissance Recovery [renaissancerecovery.com]
- 8. Closing and inactivation potentiate the cocaethylene inhibition of cardiac sodium channels by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Forensic Drug Profile: Cocaethylene [diva-portal.org]
- 15. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cocaethylene, a metabolite of cocaine and ethanol, is a potent blocker of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cocaethylene in Urine using LC-MS/MS and Cocaethylene-D8
Abstract
This application note details a robust, high-sensitivity method for the quantification of cocaethylene in human urine.[1] Cocaethylene is a transesterification metabolite formed exclusively during the co-ingestion of cocaine and ethanol.[2] Due to its higher toxicity and longer half-life compared to the parent drug, accurate quantification is critical for forensic analysis and overdose assessment. This protocol utilizes Solid Phase Extraction (SPE) on a mixed-mode cation exchange sorbent to eliminate matrix interferences, coupled with LC-MS/MS detection. The method employs Cocaethylene-D8 as a deuterated internal standard to rigorously correct for ionization suppression and extraction variability.
Introduction & Mechanism
Clinical and Forensic Significance
While benzoylecgonine is the primary metabolite monitored for cocaine use, it does not indicate concurrent alcohol consumption. The presence of cocaethylene confirms the simultaneous intake of ethanol and cocaine.[2][3] Pharmacologically, cocaethylene is equipotent to cocaine in blocking dopamine reuptake but possesses a longer elimination half-life (approx.[4] 2.5 hours vs. 1 hour for cocaine) and higher cardiotoxicity.
Mechanism of Formation
Unlike standard hydrolysis, cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterases (hCE1). This unique pathway is illustrated below:
Figure 1: Metabolic pathway showing the transesterification of cocaine and ethanol to form cocaethylene.[2][4][5][6][7]
The Role of this compound
Urine is a complex matrix containing salts, urea, and variable pH levels that can cause significant electrospray ionization (ESI) suppression. Using This compound (containing 8 deuterium atoms) is superior to D3 analogs because the +8 Da mass shift eliminates "cross-talk" interference from the native isotope envelope of high-concentration samples, ensuring linear accuracy at high dynamic ranges.
Materials and Reagents
-
Analytes: Cocaethylene (1 mg/mL in Acetonitrile).[8]
-
Internal Standard: this compound (100 µg/mL in Acetonitrile).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[9]
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX), 30 mg/1 cc (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).
-
Buffer: 4% Phosphoric Acid (
) in water.
Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Direct "dilute-and-shoot" methods are often insufficient for forensic cases requiring low limits of detection (LOD) due to matrix suppression. This protocol uses Mixed-Mode Cation Exchange (MCX) to isolate the basic amine of cocaethylene.
Step-by-Step Workflow:
-
Pre-treatment:
-
Aliquot 200 µL of urine.[1]
-
Add 20 µL of This compound Working Solution (100 ng/mL).
-
Add 200 µL of 4%
(Acidification ensures the drug is positively charged for cation exchange). -
Vortex for 30 seconds.
-
-
SPE Loading & Cleanup:
-
Condition: 1 mL MeOH, then 1 mL Water.[10]
-
Load: Apply pre-treated sample at gravity or low vacuum (<5 Hg).
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes salts/proteins; drug is retained by ionic interaction).
-
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals; drug retained by ionic interaction).
-
Dry: Apply high vacuum for 2 minutes.[11]
-
-
Elution:
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide (
) in Methanol (High pH breaks the ionic bond). -
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A.
-
Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: C18 High Strength Silica (e.g., HSS T3 or Biphenyl), 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[12]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Start Gradient |
| 3.50 | 95 | Elution |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End Run |
Mass Spectrometry (MRM) Parameters
Ionization Mode: Electrospray Positive (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Cocaethylene | 318.2 | 196.1 | 30 | 22 | Quantifier |
| 318.2 | 82.1 | 30 | 35 | Qualifier | |
| This compound | 326.2 | 204.2 | 30 | 22 | Internal Std |
Note: The primary transition (318->196) corresponds to the loss of the benzoic acid moiety. The D8 IS shifts this fragment by +8 Da (196->204), ensuring no spectral overlap.
Method Validation & Performance
The following data represents typical performance metrics achievable with this protocol.
| Parameter | Specification | Notes |
| Linearity Range | 1.0 – 1,000 ng/mL | |
| LOD / LOQ | 0.2 ng/mL / 1.0 ng/mL | Signal-to-Noise > 10 for LOQ |
| Precision (CV%) | < 8.5% | Intra-day and Inter-day (n=6) |
| Accuracy (Bias) | ± 12% | At Low, Mid, and High QC levels |
| Matrix Effect | < 15% Suppression | Corrected by D8 Internal Standard |
| Recovery | > 85% | Absolute recovery post-SPE |
Results and Discussion
Interpretation of Data: The use of the MCX extraction column provides a "clean" chromatogram free of the phospholipid buildup often seen in protein precipitation methods. Cocaethylene typically elutes slightly later than cocaine due to the ethyl group increasing hydrophobicity.
Why this compound is Critical: In urine samples with high specific gravity (dehydrated patients), ion suppression can reduce the signal of cocaethylene by up to 40%. Because this compound co-elutes exactly with the analyte and experiences the exact same suppression environment, the ratio of Analyte Area / IS Area remains constant, ensuring the calculated concentration is accurate despite the signal loss.
Troubleshooting:
-
Low Recovery: Ensure the urine is acidified to pH < 3 before loading. If the drug is not charged, it will not bind to the cation exchange sorbent.
-
Peak Tailing: Increase the Ammonium Formate concentration in Mobile Phase A to improve peak shape for basic amines.
References
-
Hearn, W. L., et al. (1991).[7] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter.[2][6] Journal of Neurochemistry.[7]
-
Waters Corporation. (2014). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note.
-
Laizure, S. C., et al. (2003). Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases.[2][5] Drug Metabolism and Disposition.
-
Vergne, M. J. (2021).[13] Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites. Journal of Chemical Education.[13]
-
Shimadzu. (2016). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. Application News.
Sources
- 1. waters.com [waters.com]
- 2. Cocaethylene - Wikipedia [en.wikipedia.org]
- 3. jcami.eu [jcami.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. eurekakit.com [eurekakit.com]
- 10. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 13. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
High-Efficiency Solid-Phase Extraction (SPE) of Cocaethylene from Biological Matrices
Internal Standard: Cocaethylene-D8 Technique: Mixed-Mode Strong Cation Exchange (MCX) Application Note: AN-TOX-CE-2025[1][2]
Abstract & Scope
This protocol details the isolation and quantification of Cocaethylene (CE) , a psychoactive transesterification metabolite formed during the concurrent consumption of cocaine and ethanol.[3] Unlike its parent compounds, CE exhibits higher cardiovascular toxicity and a longer half-life.[1][2]
This guide utilizes This compound as a deuterated internal standard (IS) to rigorously compensate for matrix effects and extraction variability.[1][2] The method employs Mixed-Mode Strong Cation Exchange (MCX) SPE, exploiting the basicity of the tropane nitrogen (pKa ~8.6) to achieve orthogonal selectivity—removing both neutral interferences and proteinaceous matrix components before MS analysis.
Target Audience: Forensic Toxicologists, Clinical Chemists, and DMPK Scientists.[2]
Physicochemical Basis of the Protocol
To design a robust extraction, we must understand the molecule's behavior in solution.
| Property | Value | Implication for SPE |
| pKa (Basic Amine) | ~8.6 - 8.8 | At pH < 6.0, CE is positively charged (protonated), allowing retention on cation-exchange sorbents.[1][2] |
| LogP | ~2.6 (Lipophilic) | CE binds to hydrophobic backbones.[1][2] A 100% organic wash can be used only if the molecule is "locked" by ionic charge. |
| Stability | Labile Ester | Avoid high pH (>10) for prolonged periods to prevent hydrolysis to benzoylecgonine.[1][2] |
The "Lock-and-Key" Mechanism (MCX): We utilize a sorbent with two retention mechanisms:[1]
-
Reverse Phase (RP): Hydrophobic interaction (Van der Waals).[1][2]
-
Ion Exchange (IEX): Sulfonic acid groups (negative) bind the protonated amine (positive).[1][2]
Why this matters: We can wash the column with 100% Methanol while the analyte is locked by the ionic bond, removing hydrophobic interferences that would otherwise co-elute in a standard C18 method.
Materials & Reagents
Standards
-
Target Analyte: Cocaethylene (1.0 mg/mL in Acetonitrile).[1][2]
-
Internal Standard: this compound (100 µg/mL in Acetonitrile).[1][2]
-
Note on D8: The D8 analog typically carries deuterium on the benzoyl ring (D5) and the N-methyl group (D3), providing superior mass resolution and retention time matching compared to D3 analogs.
-
Buffers & Solvents
-
Loading Buffer: 0.1 M Phosphate Buffer (pH 6.0) OR 1% Formic Acid (aq).[1][2][4]
-
Elution Solvent: Dichloromethane / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v).[1][2][5][6]
-
Why DCM? Dichloromethane provides exceptional solubility for the neutral free-base form of CE and yields cleaner extracts than MeOH-based elution.[1]
-
SPE Hardware
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Biotage EVOLUTE CX, or Phenomenex Strata-X-C).[1][2]
-
Format: 30 mg / 1 mL cartridge (for 200-500 µL plasma) or 60 mg / 3 mL (for >1 mL urine).[1][2]
Experimental Workflow (Graphviz)
Caption: Mixed-Mode Cation Exchange (MCX) workflow illustrating the "Lock-and-Key" ionic retention mechanism.
Detailed Step-by-Step Protocol
Step 1: Sample Pre-treatment
Rationale: We must disrupt protein binding and ensure the analyte is positively charged.
-
Aliquot 200 µL of Plasma/Blood or 500 µL of Urine into a clean tube.[2]
-
Add 20 µL of Internal Standard Solution (this compound, 1 µg/mL working solution).
-
Add 600 µL of 0.1 M Phosphate Buffer (pH 6.0) .
Step 2: SPE Extraction (MCX)
-
Conditioning:
-
Loading:
-
Wash 1 (Aqueous):
-
Wash 2 (Organic):
-
Elution:
-
Elute with 2 x 0.5 mL DCM/IPA/NH4OH (78:20:2) .
-
Chemistry: The NH4OH raises pH > 10, neutralizing CE to its free base. The DCM/IPA solubilizes the now-neutral molecule, breaking the interaction with the sorbent.
-
Step 3: Post-Extraction
-
Evaporate eluate to dryness under a stream of Nitrogen at 40°C. Do not overheat (CE is an ester).[1][2]
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10) .
LC-MS/MS Analysis Parameters
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters BEH C18.[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][6][7]
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 90 |
| 5.0 | 90 |
| 5.1 | 10 |
MS/MS Transitions (ESI+):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) |
|---|---|---|---|
| Cocaethylene | 318.2 | 196.1 (Benzoyl) | 82.1 (Tropane) |
| This compound | 326.2 | 201.1 (Benzoyl-D5) | 85.1 (Tropane-D3) |
Note: Transitions assume D8 labeling on Benzoyl (D5) and N-Methyl (D3).[1][2] Verify specific D8 labeling pattern from your certificate of analysis.
Method Validation & Troubleshooting
Validation Criteria (SWGTOX/FDA Guidelines)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | R² > 0.99 | 1 – 1000 ng/mL |
| Recovery | > 80% | 85 - 95% (MCX is highly efficient) |
| Matrix Effect | ± 15% | < 10% (Due to D8 correction) |
| Precision (CV) | < 15% | 3 - 8% |
Troubleshooting Guide
-
Low Recovery:
-
Low Sensitivity (Signal Suppression):
-
D8 Interference:
-
Cause: Cross-talk if D8 is impure.
-
Fix: Ensure D8 concentration is not so high that isotopic overlap affects the analyte channel.
-
References
-
Waters Corporation. Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS.[1][2] Application Note. Link
-
Moriya, F., & Hashimoto, Y. (1996).[1][2][8] Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues.[8][9][10][11][12] Journal of Forensic Sciences.[2][8] Link
-
National Institutes of Health (PubChem). Cocaethylene Compound Summary.[1][2]Link[1][2]
-
Biotage. Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE. Application Note. Link
-
Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology.Link[1][2]
Sources
- 1. Buy Cocaethylene | 529-38-4 [smolecule.com]
- 2. Cocaethylene | C18H23NO4 | CID 644006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits | Office of Justice Programs [ojp.gov]
- 9. Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. dl.astm.org [dl.astm.org]
Application of Cocaethylene-D8 in forensic toxicology casework
Application Note: High-Sensitivity Quantitation of Cocaethylene in Forensic Matrices Using Cocaethylene-D8
Introduction & Clinical Significance
Cocaethylene (benzoylecgonine ethyl ester) is a unique biomarker formed exclusively during the concurrent consumption of cocaine and ethanol.[1][2][3] Unlike other cocaine metabolites formed via hydrolysis (e.g., benzoylecgonine), cocaethylene is formed via hepatic transesterification catalyzed by carboxylesterase 1 (hCE1).
Why this matters for the forensic toxicologist:
-
Toxicity: Cocaethylene is equipotent to cocaine in blocking dopamine reuptake but possesses a longer plasma half-life (2.5–4.5 hours vs. 1.0–1.5 hours for cocaine) and higher cardiotoxicity.
-
Forensic Implications: Its presence confirms simultaneous ingestion, often aggravating legal culpability in vehicular manslaughter or overdose cases.
-
Analytical Challenge: Cocaethylene is unstable in biological matrices (susceptible to in vitro hydrolysis) and subject to significant matrix effects in electrospray ionization (ESI).
The Role of this compound: To achieve the rigor required by ANSI/ASB Standard 036 , the use of a deuterated internal standard (IS) is non-negotiable. This compound (typically deuterated on the tropane ring or benzoyl moiety) provides:
-
Retention Time Locking: Co-elutes perfectly with the native analyte.
-
Ion Suppression Correction: Experiences the exact same matrix suppression/enhancement as the target, normalizing quantitative results.
-
Extraction Efficiency Tracking: Corrects for variability in Solid Phase Extraction (SPE) recovery.
Mechanism of Action & Formation
Understanding the metabolic pathway is critical for interpreting results. If ethanol is present, hCE1 shifts from hydrolyzing cocaine (to benzoylecgonine) to transesterifying it with ethanol.[1][4][5]
Figure 1: Metabolic pathway showing the diversion of cocaine metabolism in the presence of ethanol.
Experimental Protocol
Reagents and Materials[2][6][7][8]
-
Target Analyte: Cocaethylene (1.0 mg/mL in Acetonitrile).
-
Internal Standard: this compound (100 µg/mL in Acetonitrile).
-
Note: Ensure the D8 label is located on a non-exchangeable position (e.g., the tropane ring) to prevent deuterium loss during ionization.
-
-
Matrix: Whole blood (preserved with Sodium Fluoride/Potassium Oxalate).[6][7]
-
SPE Columns: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation Workflow
Criticality: Cocaethylene is liable to hydrolyze back to benzoylecgonine if the pH is too high or if esterases are active. Sodium Fluoride (NaF) preservation is mandatory.
Figure 2: Optimized extraction workflow minimizing hydrolysis risk while maximizing recovery.
LC-MS/MS Instrumentation Parameters
This method utilizes Positive Electrospray Ionization (ESI+).
Chromatography:
-
Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[8]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
Mass Spectrometry (MRM Transitions): The use of D8 shifts the mass +8 Da. The specific transition depends on the position of the label, but the following are standard for Octadeuterated (D8) analogs.
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Cocaethylene (Native) | 318.2 | 196.2 | Quantifier | 20 |
| 318.2 | 82.1 | Qualifier | 35 | |
| This compound (IS) | 326.2 | 204.2 | IS Quant | 20 |
Note: The transition 326
Validation & Quality Assurance (ANSI/ASB 036)
To ensure the method stands up in court, the following validation parameters must be met using the D8 standard.
Matrix Effects (ME) & Ion Suppression
Cocaethylene elutes in a region often suppressed by phospholipids.
Calculation:
-
Requirement: ME should be between 75–125%.
-
D8 Advantage: Even if ME is 50% (severe suppression), the D8 IS will be suppressed by the exact same 50%. The ratio (Analyte/IS) remains constant, preserving accuracy.
Stability & Hydrolysis Control
-
Experiment: Spike whole blood with Cocaethylene. Store at Room Temp (RT) vs. 4°C for 24 hours.
-
Acceptance: <10% degradation.
-
Protocol Note: If samples are unpreserved (no NaF), Cocaethylene can degrade to Benzoylecgonine within hours. Always check for NaF presence upon sample receipt.
Cross-Talk (Interference)
-
Test: Inject high-concentration Cocaethylene (1,000 ng/mL) without IS. Monitor the 326
204 channel. -
Requirement: Signal in the IS channel must be <0.5% of the IS response.
-
Why D8? A D3 standard (mass 321) might overlap with the M+3 isotope of a high-concentration native sample. D8 (mass 326) is far enough (
Da) to eliminate isotopic overlap "cross-talk."
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<40%) | Inefficient SPE elution or protein binding. | Ensure elution solvent is basic (5% NH4OH). Check pH of load step (must be <6.0). |
| IS Retention Time Shift | "Deuterium Isotope Effect" | D8 may elute slightly earlier than native (0.02–0.05 min). This is normal. Ensure window is wide enough. |
| Benzoylecgonine Peak High / Cocaethylene Low | In vitro Hydrolysis. | Check if sample was preserved with NaF.[11][7][12] If not, note "Possible degradation" in report. |
References
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[13][14][15] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[6][13] [Link]
-
Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displaying High Affinity for the Dopamine Transporter.[1] Journal of Neurochemistry. [Link]
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. (12th Ed).
-
Waters Corporation. (2015). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. [Link]
Sources
- 1. Cocaethylene - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Improved long-term stability of blood cocaine in evacuated collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 10. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 11. The effect of sodium fluoride preservative and storage temperature on the stability of cocaine in horse blood, sheep vitreous and deer muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. name.memberclicks.net [name.memberclicks.net]
- 13. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Cocaethylene Using a Deuterated Internal Standard (Cocaethylene-D8) by LC-MS/MS
Abstract
This document provides a detailed methodological guide for the quantitative analysis of cocaethylene in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cocaethylene, an active metabolite formed during the concurrent use of cocaine and ethanol, is a critical biomarker in clinical and forensic toxicology.[1][2] Achieving accurate and precise quantification in complex matrices like plasma or urine necessitates a robust analytical approach. This guide details a protocol centered on the principle of Isotope Dilution Mass Spectrometry (IDMS), employing Cocaethylene-D8 as the stable isotope-labeled internal standard (SIL-IS). We provide optimized mass spectrometry parameters, a step-by-step sample preparation protocol, and liquid chromatography conditions to ensure reliable, reproducible, and accurate results for researchers and drug development professionals.
The Principle: The Imperative of Isotope Dilution
In quantitative mass spectrometry, especially within bioanalysis, the goal is absolute accuracy. However, analytical variability introduced during sample preparation and instrumental analysis can compromise results.[3] Matrix effects (ion suppression or enhancement), inconsistent extraction recovery, and fluctuations in instrument response are significant challenges.[4]
The gold standard for mitigating these variables is Isotope Dilution Mass Spectrometry (IDMS).[3] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte where several hydrogen atoms are replaced with their heavier isotope, deuterium.[3][5] In this protocol, this compound serves as the ideal SIL-IS for quantifying cocaethylene.
Causality Behind the Choice: Because this compound is chemically and physically almost identical to the native cocaethylene, it behaves the same way during sample extraction, chromatography, and ionization.[6] Any sample loss or change in ionization efficiency that affects the analyte will affect the SIL-IS to the same degree.[3][5] The mass spectrometer, however, can easily distinguish between the two compounds based on their mass difference.[6] Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, irrespective of many common sources of analytical error, leading to highly precise and accurate quantification.[3] This principle is the foundation of a self-validating and robust bioanalytical method.
Methodology
This protocol is designed for a standard triple quadrupole LC-MS/MS system and has been synthesized from established methods for cocaine metabolite analysis.[7][8][9]
Materials and Reagents
-
Standards: Cocaethylene and this compound certified reference materials (e.g., from Cerilliant).[7]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥98% purity).
-
Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500 QTRAP, Agilent 6470, Waters Xevo TQD).[2]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cocaethylene and this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare combined working solutions of Cocaethylene by serially diluting the stock solution in a 50:50 methanol:water mixture to create calibrators and quality control (QC) samples.[10]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in a 50:50 methanol:water mixture. This concentration may be optimized based on instrument sensitivity and the expected analyte concentration range.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples prior to LC-MS/MS analysis.[8]
-
Aliquot Sample: Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of the this compound working solution (e.g., 500 ng/mL) to each tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of organic solvent to sample is effective for protein removal.[8]
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analyte from other matrix components, minimizing ion suppression.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 50 mm; Agilent Poroshell 120 EC-18, 2.7 µm).[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[1][8] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
The following parameters are starting points for method development and should be optimized on the specific instrument being used.[11] The analysis is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .
| Parameter | Recommended Setting | Rationale |
| Ion Source Gas 1 | 50-60 psi[10][12] | Nebulizes the liquid stream from the LC into a fine spray. |
| Ion Source Gas 2 | 50-60 psi[10][12] | Assists in desolvation of the ESI droplets. |
| Source Temp. | 500-600°C[2][9] | High temperature aids in rapid desolvation, improving ionization efficiency. |
| IonSpray Voltage | +2500 to +5500 V[10][12] | Creates the high electric field necessary for electrospray ionization. |
| Dwell Time | 50 msec[7] | The time spent acquiring data for each MRM transition. A balance between signal intensity and the number of points across a chromatographic peak. |
| Collision Gas | Argon or Nitrogen | Inert gas used in the collision cell (Q2) to induce fragmentation of the precursor ion. |
MRM Transitions and Compound-Specific Parameters:
The selection of precursor and product ions is the cornerstone of a selective and sensitive MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are chosen for their stability and abundance following collision-induced dissociation (CID).[11] Using a primary "quantifier" ion and a secondary "qualifier" ion enhances the confidence of identification.[7]
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (CE, V) | Declustering Potential (DP) / Fragmentor (V) | Role | Source(s) |
| Cocaethylene | 318.1 | 196.1 | 18 - 20 | Optimized per instrument (e.g., 96 V) | Quantifier | [13][14] |
| 318.1 | 105.0 | 38 - 47 | Optimized per instrument (e.g., 96 V) | Qualifier | [9] | |
| This compound | 326.3 | 204.4 | 20 | Optimized per instrument (e.g., 120 V) | IS | [7] |
| (Alternative) | 326.4 | 105.0 | 45 | Optimized per instrument (e.g., 96 V) | IS | [9] |
Note: The slight mass difference in the precursor for this compound (326.3 vs 326.4) and product ions across different sources reflects variations in instrumentation and calibration. The D8 label indicates 8 deuterium atoms, leading to an 8 Dalton mass shift from the native compound (C₁₈H₂₁NO₄, MW: 317.37) to the deuterated standard (C₁₈H₁₃D₈NO₄, MW: 325.42).
Data Acquisition and Processing Workflow
-
Create Acquisition Method: Build the LC-MS/MS acquisition method using the LC gradient and MS parameters detailed above.
-
Sequence Setup: Create a sequence including blanks, a calibration curve (e.g., 1-1000 ng/mL), QCs, and unknown samples.
-
Data Processing: Use the instrument's quantitative software (e.g., MassLynx, Analyst, MassHunter) to integrate the peak areas for the quantifier transition of both Cocaethylene and this compound.
-
Calibration: Generate a calibration curve by plotting the peak area ratio (Cocaethylene/Cocaethylene-D8) against the nominal concentration of the calibrators. A linear regression with a weighting of 1/x is typically used.
-
Quantification: Determine the concentration of Cocaethylene in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the accurate quantification of cocaethylene using this compound as an internal standard. By leveraging the principle of isotope dilution, this LC-MS/MS method effectively corrects for analytical variability, ensuring high-quality, reliable data. The provided parameters serve as a robust starting point for method development and validation in any clinical or forensic toxicology laboratory.
References
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Clauwaert, K. M., et al. (2004). The Determination of Cocaine, Benzoylecgonine, and Cocaethylene in Small-Volume Oral Fluid Samples by Liquid Chromatography-Quadrupole. Journal of Analytical Toxicology. [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]
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García-Ruiz, C., et al. (2012). Simultaneous analysis of cocaine and its metabolites in urine by capillary electrophoresis-electrospray mass spectrometry using a pressurized liquid junction nanoflow interface. Electrophoresis. [Link]
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Kolev, T., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Journal of IMAB. [Link]
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Hu, B., et al. (2009). Fast Quantitative Detection of Cocaine in Beverages Using Nanoextractive Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Clauwaert, K. M., et al. (2004). The determination of cocaine, benzoylecgonine, and cocaethylene in small-volume oral fluid samples by liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of analytical toxicology. [Link]
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Zhang, Y., et al. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing. Clinica Chimica Acta. [Link]
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University of Texas at Arlington. (n.d.). Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in. [Link]
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Bishop, J. R., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS). Journal of analytical toxicology. [Link]
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Application Notes and Protocols for the Quantitative Analysis of Cocaethylene in Whole Blood Using a Deuterated Internal Standard
Introduction: The Analytical Imperative for Cocaethylene Detection
Cocaethylene (ethylbenzoylecgonine) is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently.[1] Its presence is a definitive biomarker for the simultaneous use of these substances. Toxicologically, cocaethylene is associated with increased cardiotoxicity, prolonged euphoria, and a higher risk of lethal overdose compared to cocaine alone, making its accurate quantification critical in both clinical and forensic investigations.[2]
Analyzing cocaethylene in complex biological matrices like whole blood presents significant challenges. The inherent variability of sample preparation and instrumental analysis can lead to inaccurate results.[3] To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[4]
This guide provides a comprehensive overview of sample preparation techniques for the robust quantification of cocaethylene in whole blood, emphasizing the indispensable role of its deuterated analog, Cocaethylene-D8. As a SIL-IS, this compound is the undisputed gold standard, ensuring the highest degree of accuracy and precision by co-experiencing every stage of the analytical process alongside the target analyte.[4][5]
The Gold Standard: The Role of this compound
A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[4][6] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly during extraction, chromatography, and ionization.[4][7]
The core principle is that by adding a precise, known concentration of this compound to the blood sample at the very beginning of the workflow, any subsequent variability will affect both the analyte and the standard equally.[4] The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if sample is lost during preparation or if the instrument's sensitivity fluctuates, leading to highly reliable and reproducible results.[5][8]
Key Advantages of Using this compound:
-
Correction for Extraction Variability: Any loss of analyte during multi-step extraction procedures is mirrored by the deuterated standard, normalizing the final measurement.[4][8]
-
Mitigation of Matrix Effects: Co-eluting substances from the blood matrix can suppress or enhance the analyte's signal in the mass spectrometer's ion source.[9] Because this compound has virtually identical chromatographic retention and ionization properties, it experiences the same matrix effects, allowing for effective normalization.[4][5]
-
Normalization of Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity are corrected for, as they impact both the analyte and the internal standard proportionally.[4][8]
Caption: The core principle of using a deuterated internal standard for accurate quantification.
Sample Preparation: Methodologies and Protocols
The choice of sample preparation technique is a balance between the desired level of extract cleanliness, throughput, and available resources. We present three common protocols, from the most rigorous to the most rapid.
Crucial First Step for All Protocols: The internal standard must be added to the sample before any protein precipitation or extraction steps to ensure it accounts for all process variability.[4]
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective and robust technique that provides the cleanest extracts by leveraging different chemical interactions to isolate the analyte from matrix interferences.[10] Mixed-mode SPE columns, which combine both reversed-phase (hydrophobic) and ion-exchange (ionic) properties, are particularly effective for cocaethylene.[11][12]
Causality: This method works by first adjusting the sample pH to ensure cocaethylene is positively charged, allowing it to bind to the column's cation-exchange sorbent. A series of washes then removes neutral and acidic interferences. Finally, the pH is raised to neutralize the analyte, disrupting its ionic bond and allowing it to be eluted with an organic solvent.
Caption: A typical workflow for mixed-mode Solid-Phase Extraction.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 1 mL of whole blood in a centrifuge tube, add 100 µL of the this compound internal standard working solution. Vortex briefly.[13]
-
Add 3 mL of deionized water and 2 mL of 0.1 M phosphate buffer (pH 6.0).[10][13]
-
Vortex for 30 seconds, then sonicate for 10-15 minutes to lyse red blood cells.[10]
-
Centrifuge at 3000 rpm for 10 minutes to pellet cell debris.[10]
-
SPE Column Conditioning: Condition a mixed-mode SPE column (e.g., UCT Clean Screen® DAU or equivalent) with 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.[10]
-
Sample Loading: Slowly apply the supernatant from step 4 to the conditioned SPE column at a flow rate of 1-2 mL/min.[10]
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M hydrochloric acid.
-
Wash with 3 mL of methanol to remove interfering substances.[10]
-
-
Dry the column under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analytes with 2-3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).[10]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis, vortex, and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids (aqueous and organic). It is faster than SPE but may result in a less clean extract.
Causality: The pH of the aqueous blood sample is raised to deprotonate cocaethylene, making it neutral and more soluble in an organic solvent. The sample is then vigorously mixed with an immiscible organic solvent. The neutral cocaethylene partitions into the organic layer, which is then separated and evaporated, leaving behind the concentrated analyte, free from many water-soluble matrix components.
Caption: A typical workflow for Liquid-Liquid Extraction.
Step-by-Step LLE Protocol:
-
Sample Preparation: To 1 mL of whole blood in a glass centrifuge tube, add 100 µL of the this compound internal standard working solution. Vortex briefly.
-
pH Adjustment: Add a basic buffer (e.g., sodium borate, pH 9.5) to raise the sample pH.
-
Extraction: Add 5 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) / 2-propanol (70:30, v/v).[14]
-
Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, often referred to as "crash and shoot." It is ideal for high-throughput screening but is the least selective, often leading to significant matrix effects.[15][16]
Causality: A large volume of a cold, water-miscible organic solvent (typically acetonitrile) is added to the blood sample.[17] This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[17] After centrifugation, the clear supernatant containing the analyte is collected for analysis.
Caption: A simple and rapid workflow for Protein Precipitation.
Step-by-Step PPT Protocol:
-
Prepare Precipitation Solvent: Prepare ice-cold acetonitrile containing the required concentration of this compound.
-
Precipitation: In a microcentrifuge tube, add 300 µL of the cold acetonitrile/internal standard mixture to 100 µL of whole blood.[18][19] The 3:1 ratio of solvent to sample is critical for efficient protein removal.[20]
-
Mixing: Vortex the mixture vigorously for at least 30-60 seconds to ensure complete protein precipitation.[17]
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to form a tight protein pellet.
-
Collection: Carefully pipette the clear supernatant and transfer it directly to an autosampler vial for LC-MS/MS analysis.
Method Performance and Validation
A robust analytical method must be validated to ensure it is fit for purpose.[21] Validation is performed according to guidelines from regulatory bodies like the FDA.[22][23]
Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extract Cleanliness | Low (High Matrix Effects)[3][15] | Moderate | High (Low Matrix Effects)[10] |
| Selectivity | Low | Moderate | High |
| Recovery | Generally High[24] | Good to High[14] | Very High and Reproducible[11] |
| Throughput/Speed | Very High | Moderate | Low to Moderate |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High (with specialized equipment) |
Typical Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response across a range of concentrations. |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | How close the measured value is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter or reproducibility between measurements. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the method measures only the intended analyte without interference.[21] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the reliable sensitivity limit of the assay.[25] |
| Recovery | Consistent, precise, and reproducible (though does not need to be 100%). | Measures the efficiency of the extraction process.[5] |
| Matrix Effect | Internal standard-normalized factor should be consistent across different matrix lots. | Assesses the impact of the biological matrix on analyte ionization.[9] |
| Stability | Analyte concentration remains within ±15% of baseline under various conditions. | Ensures analyte does not degrade during sample handling, storage, or analysis (e.g., freeze-thaw, bench-top).[5] |
Conclusion
The accurate quantification of cocaethylene in whole blood is essential for forensic and clinical toxicology. The complexity of the blood matrix necessitates a robust sample preparation strategy to ensure reliable results. While simpler methods like Protein Precipitation offer speed, they are more susceptible to matrix effects. Solid-Phase Extraction provides the cleanest extracts and highest data quality, making it the preferred method for confirmatory analysis.
Regardless of the chosen extraction protocol, the use of a stable isotope-labeled internal standard, This compound , is non-negotiable. It is the cornerstone of a self-validating system, compensating for nearly all sources of analytical variability and ensuring that the final reported concentration is a true and accurate reflection of the level in the original sample. This adherence to best practices guarantees data of the highest integrity, suitable for regulatory submission and confident decision-making.
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Design of Cocaethylene and Cocaine Conjugates to Produce Highly Selective Polyclonal Antibodies. (n.d.). PMC - NIH. [Link]
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- 17. agilent.com [agilent.com]
- 18. Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and Plasma Using Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 19. Identification and Quantitation of Cocaine, Benzoylecgonine, and Cocaethylene in Blood, Serum, and P - 每日生物评论 [bio-review.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. fda.gov [fda.gov]
- 23. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. An automated SPE/LC/MS/MS method for the analysis of cocaine and metabolites in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Cocaethylene-D8 Internal Standard Concentration
Department: Bioanalytical Method Development & Forensic Toxicology
Topic: Internal Standard (IS) Optimization for LC-MS/MS & GC-MS
Introduction: The "Goldilocks" Zone of Internal Standards
In forensic and clinical toxicology, Cocaethylene-D8 is the gold-standard stable isotope-labeled (SIL) internal standard for quantifying cocaethylene (the unique metabolite formed by the co-ingestion of cocaine and ethanol).
However, simply "adding" an internal standard is not enough. The concentration of this compound must be rigorously optimized. If the concentration is too low, you risk poor precision due to low ion statistics. If it is too high, you risk "Cross-Talk" (contributing signal to the analyte channel) or Detector Saturation .
This guide moves beyond generic advice, providing a self-validating system to determine the exact concentration required for your specific instrument sensitivity and matrix.
Module 1: The Mid-Point Anchoring Protocol
Determining Your Target Concentration
Do not guess the concentration. Use the Mid-Point Anchoring Protocol . The ideal IS concentration should generally fall between 30% and 50% of your Upper Limit of Quantification (ULOQ), or align with the most critical decision point (e.g., a forensic cut-off level).
Step-by-Step Calculation:
-
Define Calibration Range: Determine your required dynamic range (e.g., 10 ng/mL to 1000 ng/mL).
-
Identify the Geometric Mean: For wide dynamic ranges (log-linear), the geometric mean is often a better anchor than the arithmetic mean.
-
Signal Verification: The IS response must be at least 100x greater than the instrument's electronic noise floor (S/N > 100:1) but < 50% of the detector's saturation limit.
Typical Starting Range: For modern Triple Quadrupole instruments (e.g., Sciex 6500+, Waters TQ-XS), a working concentration of 100 ng/mL to 250 ng/mL is standard for blood/urine matrices.
Workflow Visualization: The Selection Logic
Figure 1: Decision logic for establishing the initial Internal Standard concentration based on detector response.
Module 2: The Deuterium Isotope Effect & Matrix Effects
The Hidden Danger in RPLC
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopes (D8) are slightly less lipophilic than the non-deuterated analyte (D0). This causes This compound to elute slightly earlier than Cocaethylene .
-
The Risk: If a matrix suppression zone (e.g., phospholipids) elutes between the D8 and D0 peaks, the IS will not accurately track the analyte's ionization efficiency.
-
The Fix: You must map the matrix effects using the Post-Column Infusion method.
Protocol: Post-Column Infusion (Matuszewski Method)
-
Setup: Connect a syringe pump containing your this compound and Analyte mix to the LC flow via a T-junction after the column but before the MS source.
-
Infuse: Pump the standard continuously (e.g., 10 µL/min) to generate a high steady baseline signal.
-
Inject: Inject a Blank Matrix Extract (blood/urine processed without drug) into the LC.
-
Observe: Watch for "dips" (suppression) or "peaks" (enhancement) in the baseline.[1]
-
Validation: Ensure your Cocaethylene retention time does not fall into a suppression zone that is different from the D8 retention time.
Module 3: Troubleshooting Cross-Talk (Interference)
Is Your IS Contaminating Your Results?
"Cross-talk" occurs when the IS contributes signal to the analyte's MRM transition, artificially inflating the calculated concentration. This is critical for this compound because commercial standards may have isotopic impurities (e.g., D7, D6).
The "Zero-Sample" Validation
Perform this test whenever you change IS lots or adjust concentration.
| Experiment | Injection Composition | Observation Target | Acceptance Criteria |
| IS Purity Check | Mobile Phase + IS Only (at working conc.) | Monitor Analyte Transition | Analyte signal must be < 20% of LLOQ (Lower Limit of Quantification). |
| Analyte Purity Check | Mobile Phase + ULOQ Analyte (No IS) | Monitor IS Transition | IS signal must be < 5% of the average IS response. |
| Matrix Blank | Extracted Blank Matrix (No IS, No Analyte) | Monitor Both Transitions | No peaks > 20% of LLOQ (ensures no endogenous interference). |
Corrective Action:
-
If IS Purity Check fails: Your IS concentration is too high, or the commercial standard has low isotopic purity. Dilute the IS until the interference drops below 20% of the LLOQ.
Module 4: Stability & Transesterification
Specific Handling for Cocaethylene
Unlike many stable drugs, Cocaethylene is an ester. It is susceptible to:
-
Hydrolysis: Breaking down into Benzoylecgonine.
-
Transesterification: In the presence of ethanol (often used in stock solutions), it can degrade or form.
Critical Protocol:
-
pH Control: Ensure your final reconstitution solvent is slightly acidic (0.1% Formic Acid). Neutral or basic pH accelerates hydrolysis.
-
Solvent Choice: Avoid storing working IS solutions in pure methanol/ethanol for extended periods if not acidified. Acetonitrile is preferred for long-term stability of working standards.
Frequently Asked Questions (FAQ)
Q: Can I use Cocaine-D3 as an internal standard for Cocaethylene? A: No. While structurally similar, Cocaine-D3 has a significantly different retention time and pKa. It will not adequately compensate for matrix effects specific to Cocaethylene. You must use This compound (or D3) for validated forensic methods.
Q: My this compound retention time is shifting relative to the analyte. Why? A: This is the Deuterium Isotope Effect . It is normal for D8 to elute 2-5 seconds earlier than the native compound in RPLC. Ensure your integration windows are wide enough to capture both, and use the Post-Column Infusion protocol (Module 2) to ensure this shift doesn't move the IS into a suppression zone.
Q: What is the maximum acceptable IS concentration? A: The "maximum" is defined by the Cross-Talk Threshold . If your IS concentration generates a signal in the analyte channel that exceeds 20% of your LLOQ signal, it is too high.
Q: I see a drop in IS area counts in patient samples compared to standards. Is this a failure? A: Not necessarily. This indicates Matrix Suppression . If the ratio of Analyte/IS remains accurate (verified by QC samples), the IS is doing its job. However, if IS area drops by >50%, you should investigate your extraction efficiency or dilute the sample.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2][3] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Link
-
Wang, S., et al. (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry. Journal of Analytical Toxicology. Link
-
BenchChem. (2025).[4] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link
Sources
Improving peak shape and resolution for Cocaethylene-D8 in HPLC
Technical Support Center: High-Performance Liquid Chromatography (HPLC) Subject: Optimization of Peak Shape and Resolution for Cocaethylene-D8 Ticket ID: #CE-D8-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Welcome to the Technical Support Center
You are experiencing difficulties with This compound (and likely its native analog, Cocaethylene). This guide treats the specific challenges of analyzing basic benzoylecgonine derivatives. Unlike generic troubleshooting, this module addresses the physicochemical properties of the tropane alkaloid structure (pKa ~8.6) and its interaction with stationary phases.[1][2][3][4]
Part 1: Diagnostic & Quick Fixes
Q1: My this compound peak is tailing significantly (As > 1.5). Is this a column failure?
A: Not necessarily. While column voiding causes tailing, for Cocaethylene (a tertiary amine), the most common cause is secondary silanol interaction .[1]
-
The Mechanism: At typical LC-MS acidic pH (pH 2-4), the tertiary amine on the tropane ring is protonated (
).[1] If your column has residual silanols ( ), they act as a cation exchanger, holding onto the tail of the peak.[1] -
The Fix: You must compete for these sites or suppress them.[2]
-
Switch Buffer: Replace simple 0.1% Formic Acid with 10mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions (
) flood the silanol sites, blocking the drug from interacting. -
Switch Column Chemistry: Move from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) phase.[1][2] These provide alternative selectivity (pi-pi interactions) and are often better end-capped for basic drugs.[1][2]
-
Q2: My D8 standard elutes slightly earlier than the native Cocaethylene. Is this an error?
A: No, this is the Deuterium Isotope Effect .[2]
-
Explanation: The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1][4] This makes the deuterated molecule slightly less lipophilic (more polar) than the native compound.
-
Result: In Reversed-Phase (RP) chromatography, the D8 analog will elute slightly before the native.[1][4]
-
Action: Ensure your integration windows are wide enough to capture both, or set specific Relative Retention Time (RRT) windows for the IS.
Part 2: The Core Science (Mechanistic Insight)
To solve this permanently, you must understand the molecular behavior of Cocaethylene in your flow path.
Visualizing the Problem: The Silanol Trap
The following diagram illustrates why your peak tails and how the buffer fixes it.
Caption: Mechanism of peak tailing caused by silanol interactions and the shielding effect of ammonium buffer.
Part 3: Optimization Protocol
Use this self-validating protocol to establish a robust method.
Phase 1: Column Selection Strategy
Cocaethylene requires separation from Cocaine (parent), Benzoylecgonine (metabolite), and Levamisole (common cut).[1][2]
| Column Phase | Mechanism | Suitability for Cocaethylene | Recommendation |
| C18 (Traditional) | Hydrophobic Interaction | Moderate. Often suffers from tailing unless fully end-capped (Type B silica).[1][2] | Use only "High Strength" or "Hybrid" C18s.[2] |
| Biphenyl | Hydrophobic + Pi-Pi | High. Excellent separation of structurally similar aromatic compounds (Cocaine vs. CE).[1][2] | Preferred Choice. |
| PFP (Pentafluorophenyl) | H-Bonding + Dipole + Pi-Pi | High. Specific selectivity for halogenated or basic compounds.[1][2] | Excellent alternative if C18 fails.[2] |
| HILIC | Partitioning | Low. Cocaethylene is too hydrophobic; better for very polar metabolites like Ecgonine.[2] | Not recommended. |
Phase 2: Mobile Phase Configuration
Do not use phosphate buffers if you are running LC-MS (non-volatile).[1][2]
-
Mobile Phase A (Aqueous): 10mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]
-
Why: The Formic acid sets pH ~3.5 (protonating the drug). The Ammonium Formate provides ionic strength to cover silanols.[2]
-
-
Mobile Phase B (Organic): Methanol (MeOH) or Acetonitrile (ACN).[1][2][5]
Phase 3: The Gradient Protocol
Standard LC-MS/MS conditions.
-
Flow Rate: 0.4 mL/min (for 2.1mm ID column).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).[1][2]
-
Injection Vol: 1-5 µL (Keep low to prevent solvent effects).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold (Focusing) |
| 0.50 | 5% | End Loading |
| 4.00 | 95% | Elution of Cocaethylene (approx 3.2 min) |
| 5.00 | 95% | Wash |
| 5.10 | 5% | Re-equilibration |
| 7.00 | 5% | Ready for next injection |
Part 4: Advanced Troubleshooting (FAQ)
Q3: I see "Shouldering" or a split peak on this compound, but not on the native.
-
Cause: This is likely solvent mismatch .[1][2] If your D8 standard is dissolved in 100% ACN or MeOH (from the manufacturer ampoule) and you inject it directly into a high-aqueous initial gradient (5% B), the strong solvent carries the analyte down the column faster than the mobile phase, causing band broadening.
-
Solution: Dilute your standard/samples with your starting mobile phase (e.g., 90% Water / 10% MeOH) before injection.[1][2]
Q4: Can I use high pH (pH 9-10) to neutralize the amine?
-
Technical View: At pH 10, Cocaethylene (pKa ~8.[1][2]6) is neutral, which eliminates ionic silanol interactions and produces sharp peaks.[1][2]
-
Warning: Standard silica columns dissolve at pH > 8.[1][2] You must use a hybrid-particle column (e.g., Waters BEH, Phenomenex Gemini) designed for high pH stability.[1][2] If your lab uses standard silica, stick to low pH.[2]
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing peak shape anomalies in basic drug analysis.
References
-
Waters Corporation. (2023).[1][2] Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from [Link]
-
Phenomenex. (2025).[1][2][6] How to Reduce Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 446220, Cocaine (and metabolites).[1][2] Retrieved from [Link][1][2]
-
Restek Corporation. (2018).[1][2] LC Troubleshooting: All of My Peaks are Tailing! (Basic Drugs).[1][2][3][5][7][8][9] Retrieved from [Link]
Sources
- 1. Buy Cocaethylene | 529-38-4 [smolecule.com]
- 2. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Technical Support Case: Minimizing Ion Suppression of Cocaethylene-D8
Ticket ID: #8492-ION-SUP Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]
Executive Summary
You are experiencing signal instability or sensitivity loss for Cocaethylene-D8 (the deuterated internal standard for Cocaethylene) in LC-MS/MS analysis. This is likely due to Ion Suppression , a matrix effect where co-eluting endogenous compounds (specifically phospholipids or salts) compete for charge in the electrospray ionization (ESI) source.
Because this compound is your quantitative anchor, suppression here compromises the accuracy of your entire assay. If the D8 signal is suppressed differently than the native analyte (due to slight retention time shifts common with deuterated isotopes), your calculated concentrations will be erroneous.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate this suppression.
Phase 1: Diagnosis (The "Post-Column Infusion" Test)
Do not guess if you have suppression.[1] Visualize it.
Before changing your extraction method, you must map where the suppression occurs in your chromatogram. We use the Post-Column Infusion (PCI) method.[1][2][3]
The Protocol
-
Setup: Disconnect your LC column from the MS source. Insert a "Tee" union.[1]
-
Infusion: Connect a syringe pump containing This compound (100 ng/mL in mobile phase) to one port of the Tee. Flow at 10 µL/min.
-
LC Flow: Connect your LC column effluent to the second port.
-
Combined Flow: Connect the third port to the MS source.
-
Execution:
-
Start the MS acquisition (monitor D8 MRM). You will see a high, steady baseline.
-
Inject a Blank Matrix Extract (e.g., extracted urine or plasma without analyte) via the LC.
-
-
Analysis: Watch the baseline. A dip (negative peak) indicates ion suppression; a hump indicates enhancement.[1]
Visualizing the Workflow
Figure 1: Post-Column Infusion setup to map matrix effects relative to retention time.
Phase 2: The Root Cause Solution (Sample Preparation)
The "Dilute and Shoot" method is the enemy of sensitivity.
If your PCI test shows suppression at the retention time of this compound, you must clean the sample. The most common suppressors in biological matrices are Glycerophosphocholines (Phospholipids) . They are hydrophobic and often co-elute with drugs of abuse.[1]
The Fix: Mixed-Mode Cation Exchange (MCX)
Cocaethylene is a basic amine.[1] Standard C18 extraction is insufficient because it relies only on hydrophobicity, similar to the phospholipids. You need Mixed-Mode SPE (Solid Phase Extraction) , which utilizes both hydrophobicity and charge.[1]
Protocol: MCX Extraction for Urine/Plasma
-
Pre-treatment: Dilute sample 1:1 with 4%
(Acidify to charge the amine).[1] -
Load: Load onto an MCX cartridge (Polymeric Strong Cation Exchange).
-
Wash 1 (Acidic): 2% Formic Acid.[1] (Removes hydrophilic interferences).[1]
-
Wash 2 (Organic): 100% Methanol.[1]
-
Critical Step: This washes away neutral lipids and phospholipids held only by hydrophobic interactions.[1] The Cocaethylene stays locked by ionic bond.
-
-
Elute: 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50).
Data Comparison: Sample Prep Efficiency
| Method | Phospholipid Removal | Matrix Effect (ME%)* | Recovery % | Suitability for D8 |
| Dilute & Shoot | < 5% (Poor) | 40-60% (High Suppression) | 100% | Low |
| Protein Precip (PPT) | 20-30% | 60-80% (Moderate) | 85-95% | Medium |
| Mixed-Mode SPE (MCX) | > 99% (Excellent) | 95-105% (Negligible) | 90-100% | High |
*Matrix Effect %: 100% = No effect.[1] <100% = Suppression.
Phase 3: Chromatographic & MS Optimization
Even with clean samples, residual matrix can interfere.[1]
Monitor the "Ghost" Peaks
You must monitor the phospholipid transition m/z 184 -> 184 (in-source fragmentation of phosphatidylcholine) in your method.
-
Action: If the 184 trace overlaps with your this compound peak, you have a problem.
-
Solution: Change your gradient or column (e.g., switch from C18 to Biphenyl ).[1] Biphenyl phases offer distinct selectivity for aromatic compounds like Cocaethylene, often shifting them away from the lipid front.
The Deuterium Isotope Effect
Deuterated standards are slightly more lipophilic than native compounds.
-
Risk: this compound may elute slightly earlier than native Cocaethylene.[1]
-
Impact: If the matrix suppression zone is sharp, the D8 might fall into it while the native does not (or vice versa), ruining quantification.
-
Mitigation: Ensure your gradient is shallow enough at the elution point so that D8 and D0 co-elute as closely as possible.
Decision Logic for Troubleshooting
Figure 2: Logic flow for isolating the source of ion suppression.
Frequently Asked Questions (FAQ)
Q: Can I just increase the concentration of this compound to overcome suppression? A: No. While this increases the absolute signal, it does not correct the ratio instability. If the suppression varies between patient samples (which it will), the ratio of Analyte/IS will fluctuate unpredictably. You must remove the suppression, not overpower it.
Q: Why this compound and not D3? A: D8 is generally preferred because the mass difference (+8 Da) prevents "cross-talk" or isotopic overlap with the native compound. However, the higher deuterium count can slightly exacerbate the retention time shift (isotope effect). Always check that D8 and Native peaks overlap sufficiently.[1]
Q: I see suppression at the void volume (t0). Is this a problem? A: Generally, no, provided your analyte retains well away from the void. However, if you have a "wrap-around" effect where late-eluting phospholipids from a previous injection elute at the void of the current injection, it can destabilize the source. Always use a high-organic wash at the end of your gradient.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
- Foundational paper establishing the Post-Column Infusion (PCI) method.
-
Waters Corporation. (2020).[1] Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note.
- Specific protocol for MCX extraction of Cocaethylene and Benzoylecgonine.
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
- Detailed comparison of PPT vs. SPE for phospholipid removal.
-
PubChem. (2025).[1] Cocaethylene Compound Summary. National Library of Medicine.[1]
- Chemical property verific
Sources
- 1. Cocaethylene | C18H23NO4 | CID 644006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Troubleshooting poor recovery of Cocaethylene-D8 during sample extraction
Status: Active Ticket Type: Method Optimization / Failure Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Welcome to the technical support center. You are likely here because your internal standard (IS), Cocaethylene-D8 , is showing poor recovery (<50%) or high variation (%CV >15%) during LC-MS/MS analysis.
In forensic and clinical toxicology, the recovery of the deuterated internal standard is the primary indicator of your extraction's validity. Because Cocaethylene (CE) is chemically fragile compared to other cocaine metabolites, "disappearing" D8 is almost always a symptom of one of three specific failures: Hydrolytic Instability , Sorbent Breakthrough , or Ion Suppression .
This guide synthesizes field-proven troubleshooting steps to isolate and resolve these issues.
Diagnostic Workflow
Before adjusting your chemistry, diagnose the specific nature of the failure using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of low Internal Standard recovery.
Root Cause Analysis & Solutions
The Chemistry of Loss: Hydrolytic Instability
The Mechanism: Cocaethylene contains two ester groups. Unlike Cocaine (methyl ester), Cocaethylene is an ethyl ester . While slightly more stable than cocaine, it is still highly susceptible to chemical hydrolysis, particularly at alkaline pH and elevated temperatures [1, 2].
If your protocol uses a basic elution solvent (common in Mixed-Mode Cation Exchange) and you allow the samples to sit, the high pH will cleave the ester, converting this compound into Benzoylecgonine-D8 (or Ecgonine Ethyl Ester).
Symptoms:
-
Low recovery of this compound.
-
Unexpected increase in Benzoylecgonine-D8 (if monitored).
-
Loss increases with time in the autosampler if the eluate wasn't acidified.
Corrective Action:
-
Strict pH Control: Avoid exposing the sample to pH > 10 for more than a few minutes.
-
The "Elute and Shoot" Rule: If eluting with Ammonium Hydroxide (NH₄OH), immediately evaporate to dryness or acidify the eluate with 0.1% Formic Acid to neutralize the pH before storage/injection.
-
Storage: Store processed samples at -20°C. Degradation is significant at 4°C (refrigerator) over 3-5 days [2].
Extraction Failure: The SPE Trap
The Mechanism: The gold standard for cocaine metabolites is Mixed-Mode Cation Exchange (MCX/CX) [3]. This sorbent relies on two retention mechanisms:[1]
-
Reversed-Phase (Hydrophobic): Holds the carbon backbone.
-
Cation Exchange (Ionic): Binds the positively charged amine.
Common Failure Point: To elute the drug, you must break both interactions.
-
If the elution solvent is not basic enough , the amine remains protonated and stuck to the sorbent (0% recovery).
-
If the elution solvent is too basic (see above), you destroy the molecule.
-
If the Wash Step contains too much organic solvent while the pH is neutral, you inadvertently elute the drug early.
Corrective Action (The "Lock and Key" Protocol):
-
Lock Step: During the wash, ensure the pH is acidic (e.g., 2% Formic Acid). This ensures the amine is fully protonated (
) and "locked" onto the cation exchange sites, allowing you to wash away interferences with 100% Methanol without losing the drug [3]. -
Elution: Use a fresh solution of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) . The DCM solubilizes the hydrophobic backbone, while the NH₄OH neutralizes the amine to release it [4].
The Invisible Wall: Ion Suppression
The Mechanism: In LC-MS/MS, "Low Recovery" is often actually "Low Ionization." If you are extracting from urine or whole blood, phospholipids and salts can co-elute with Cocaethylene. These matrix components steal the charge in the electrospray source, rendering the D8 invisible [5].
Symptoms:
-
Absolute peak area of D8 is low (<50% of a solvent standard).
-
The ratio of Analyte/IS remains accurate (the D8 is compensating correctly), but sensitivity (S/N) is poor.
Corrective Action:
-
Aggressive Washing: In the MCX protocol, the 100% Methanol wash step is critical to remove hydrophobic matrix components. Do not skip it.
-
Chromatography: Ensure Cocaethylene elutes away from the "void volume" (where salts elute) and the end of the gradient (where phospholipids elute).
Optimized Extraction Protocol (MCX)
This protocol is designed to balance the stability of Cocaethylene with the selectivity required for complex matrices (Urine/Blood).
Required Materials:
-
Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify, Evolute CX) [3, 4].
-
Internal Standard: this compound (100 ng/mL working solution).
| Step | Solvent/Action | Technical Rationale |
| 1. Pre-treatment | Dilute sample 1:1 with 0.1 M Phosphate Buffer (pH 6.0) . Add IS. | Adjusts pH to ensure the amine is protonated (pKa ~8.6) for binding. |
| 2. Load | Load sample at low vacuum (<5 inHg). | Slow flow allows time for ionic interaction. |
| 3. Wash 1 (Acidic) | 2 mL 2% Formic Acid in Water . | "Locks" the drug to the sorbent by fully ionizing the amine. Removes proteins/salts. |
| 4. Wash 2 (Organic) | 2 mL 100% Methanol . | CRITICAL: Removes hydrophobic interferences (lipids). Drug stays bound via ionic bond.[1] |
| 5. Dry | High vacuum for 2-5 mins. | Removes residual methanol which could affect elution volume. |
| 6. Elute | 2 x 1.5 mL DCM:IPA:NH₄OH (78:20:2) . | High pH breaks the ionic bond; Organic solvent breaks hydrophobic bond. Make fresh daily. |
| 7. Stabilize | IMMEDIATELY evaporate to dryness under N₂ at <40°C. | Removes the basic ammonia to prevent hydrolysis. |
| 8. Reconstitute | 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). | Acidic reconstitution stabilizes the ester. |
Visualizing the Mechanism
The following diagram illustrates the chemical state of this compound at each stage of the extraction, highlighting the "Danger Zone" where loss occurs.
Figure 2: The chemical state of Cocaethylene during Mixed-Mode SPE. The transition from Elution to Drying must be rapid to prevent degradation.
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes, but it is riskier for Cocaethylene. LLE requires a high pH step to make the drug non-polar enough to extract into an organic solvent. Because you cannot "lock" the drug on a sorbent, the exposure to high pH is often longer in LLE, increasing the risk of hydrolysis. If you must use LLE, use a buffer at pH 8.5-9.0 (just above pKa) rather than pH 10+, and extract immediately into a solvent like Chlorobutane [6].
Q: My D8 recovery is fine, but my analyte (Cocaethylene) recovery is low. Why? A: This suggests the issue is not the extraction chemistry (since D8 and Analyte behave identically), but rather sample handling prior to extraction . Cocaethylene is unstable in blood/urine at room temperature. If the sample was not preserved with Sodium Fluoride (NaF) or was left at room temperature before the D8 was added, the native Cocaethylene has likely hydrolyzed, while the freshly added D8 remains intact [2].
Q: Why does my this compound signal drop over the course of a long LC-MS run? A: This is "On-Instrument Stability." If your reconstituted samples are in the autosampler at room temperature, or if your reconstitution solvent is not sufficiently acidic, hydrolysis can occur in the vial. Ensure the autosampler is cooled to 4°C and the final solvent contains 0.1% Formic Acid.
References
-
Waters Corporation. (2008). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. Link
-
Huertas, T., et al. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage.[2][3] Journal of Analytical Toxicology.[2][4] Link
-
Biotage. (2010). Extraction of Cocaine and Metabolites using Resin-based Mixed-mode Cation Exchange SPE.[1] Application Note. Link
-
Moore, C., et al. (2007). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection.[5] Agilent Technologies Application Note. Link
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes and remediation. Talanta. Link
-
Abukhalaf, I. K., et al. (2015). Solid-Phase Extraction and GC/MS Quantitation of Cocaine, Ecgonine Methyl Ester, Benzoylecgonine, and Cocaethylene from Meconium, Whole Blood, and Plasma.[6][7] Journal of Analytical Toxicology.[2][4] Link
Sources
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. tlooto.com [tlooto.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and resolving interferences in Cocaethylene-D8 analysis
Technical Support Center: Advanced Mass Spectrometry Division Subject: Troubleshooting Cocaethylene-D8 Interferences in LC-MS/MS Workflows Ticket ID: #CE-D8-ISO-001 Responder: Senior Application Scientist, Forensic Toxicology Unit
Introduction
Welcome to the technical support center. You are likely here because your calibration curves are failing linearity requirements, your internal standard (IS) area counts are fluctuating, or you are detecting "ghost" peaks in your blank samples.
When analyzing Cocaethylene (the ethyl ester formed by the co-consumption of cocaine and ethanol) using a deuterated internal standard like This compound , precision is non-negotiable. While D8 analogs offer superior correction compared to D3 analogs (due to the larger mass shift preventing overlap with natural isotopes), they introduce specific interference vectors that must be managed.[1]
This guide moves beyond basic operation into the mechanics of interference identification, isolation, and resolution .
Module 1: Isotopic Cross-Talk (The "Ghost" Signal)
The Problem: You observe a signal in the this compound (IS) channel when analyzing a sample with a very high concentration of native Cocaethylene, OR you see a signal for native Cocaethylene in a blank sample containing only the IS.
The Mechanism: This is rarely a result of natural isotopic abundance (the M+8 isotope of native Cocaethylene is statistically negligible). Instead, this is usually caused by Impurity Carryover or Source Fragmentation .
-
Forward Interference (IS
Analyte): Your D8 standard is not 100% pure. It contains trace amounts of D0 (native) Cocaethylene. -
Reverse Interference (Analyte
IS): At extremely high concentrations (>1,000 ng/mL), the native drug may form adducts or undergo in-source reactions that mimic the IS mass, though this is less common with a +8 Da shift than with +3 Da.[1]
Diagnostic Protocol: Perform the "Cross-Contribution Check" before running patient samples.
| Step | Action | Expected Result (Pass) | Troubleshooting (Fail) |
| 1 | Inject Double Blank (Mobile Phase only). | No peaks in either channel. | Contamination in injector/column (Carryover).[1] |
| 2 | Inject Zero Sample (Matrix + IS only). | Strong IS peak; No native peak. | Impurity: Your D8 standard contains D0. Change vendor or increase LLOQ. |
| 3 | Inject High Calibrator (Native drug only, NO IS). | Strong Native peak; No IS peak. | Cross-talk: Native drug is bleeding into IS channel. Check mass resolution or transition specificity. |
Visual Logic: Isotopic Interference Decision Tree
Figure 1: Decision matrix for isolating the source of spectral interferences.
Module 2: Matrix Effects (The "Invisible" Killer)
The Problem: Your this compound retention time is stable, but the peak area varies wildly between different patient samples (e.g., blood vs. urine vs. hair), causing quantitative errors.
The Mechanism: Ion Suppression. Co-eluting matrix components (specifically phospholipids in blood/plasma) compete for charge in the ESI source. Since Cocaethylene elutes relatively late on reverse-phase columns (hydrophobic), it often overlaps with the phospholipid "dump."
The Solution: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone.
Experimental Protocol (PCI):
-
Setup: Connect a syringe pump containing a steady flow of this compound (e.g., 100 ng/mL) into the LC flow via a T-junction after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted blood) via the LC autosampler.
-
Observation: Monitor the baseline of the D8 transition.
-
Analysis: A "dip" in the baseline indicates suppression; a "hump" indicates enhancement.
-
Resolution: If your analyte elutes during a "dip," you must modify your gradient or improve sample cleanup (switch from Protein Precipitation to Solid Phase Extraction).
Comparison of Cleanup Efficiencies for Cocaethylene
| Method | Phospholipid Removal | Recovery | Cost/Sample | Recommendation |
| Protein Precipitation (PPT) | < 10% (Poor) | High | Low | Avoid for blood/plasma quantification.[1] |
| Supported Liquid Extraction (SLE) | ~90% (Good) | High | Medium | Preferred for high-throughput screening.[1] |
| Solid Phase Extraction (SPE) | > 99% (Excellent) | Medium-High | High | Gold Standard for forensic confirmation. |
Module 3: Stability & Hydrolysis (The "Disappearing" Standard)
The Problem: The this compound signal decreases over the course of a long batch run (e.g., the signal in vial #50 is 30% lower than in vial #1).
The Mechanism: Cocaethylene is an ethyl ester .[2][3] It is chemically unstable and prone to:
-
Hydrolysis: Breaking down into Benzoylecgonine-D8 (if D8 is on the benzoyl ring).
-
Transesterification: In the presence of methanol (often used in mobile phases or reconstitution), it can convert back to Cocaine-D8.[1]
Critical Control Points:
-
pH Sensitivity: Esters hydrolyze rapidly at alkaline pH (>8).
-
Solvent Choice: Avoid reconstituting samples in 100% Methanol if they will sit in the autosampler for >12 hours. Use Acetonitrile or an aqueous buffer (pH < 5).[1]
-
Preservatives: For blood collection, Sodium Fluoride (NaF) is mandatory to inhibit pseudocholinesterase enzymes that actively degrade the drug.[1]
Visual Logic: Degradation Pathway
Figure 2: Chemical instability pathways for this compound. Note: D8 label position determines if the daughter molecule retains the mass shift.
Module 4: Chromatographic Resolution
The Problem: You see a "shoulder" or split peak for this compound.
The Mechanism:
-
Isobaric Interferences: While less common for D8, matrix components can share the transition.
-
Column Overload: Injecting too much mass.
-
Solvent Mismatch: Injecting a sample dissolved in 100% organic solvent into a high-aqueous initial gradient. This causes "peak fronting."
Troubleshooting Steps:
-
Check Solvent Strength: Ensure your reconstitution solvent matches your initial mobile phase (e.g., 90% Water / 10% MeOH).[1]
-
Column Selection: If you cannot separate Cocaethylene from interferences on a C18 column, switch to a Biphenyl column.[1] Biphenyl phases offer enhanced pi-pi interactions, providing superior selectivity for the aromatic rings in cocaine metabolites.[1]
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
BenchChem. (2024). Introduction to Deuterated Internal Standards in Mass Spectrometry. Link
-
National Institutes of Health (NIH). (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Link
-
Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Link
-
WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Link
Sources
Navigating the Complexities of Cocaethylene Analysis: A Technical Support Guide for GC-MS with Cocaethylene-D8
Welcome to the technical support center for the GC-MS analysis of cocaethylene, featuring troubleshooting guidance and frequently asked questions. This resource is designed for researchers, scientists, and professionals in drug development and forensic toxicology who are working with the simultaneous analysis of cocaine, its metabolites, and the unique challenges presented by cocaethylene. Here, we delve into the nuances of derivatization—or the strategic lack thereof—and the proper use of its deuterated internal standard, Cocaethylene-D8, to ensure analytical rigor and data integrity.
The Cocaethylene Conundrum: To Derivatize or Not to Derivatize?
A common point of confusion in the analysis of cocaethylene via gas chromatography-mass spectrometry (GC-MS) is the necessity of derivatization. Unlike its primary metabolite, benzoylecgonine (BZE), which contains a polar carboxylic acid and a secondary amine group, cocaethylene, much like cocaine, lacks active hydrogens on heteroatoms that are amenable to silylation. Therefore, cocaethylene itself does not undergo derivatization with common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
When a sample containing cocaethylene, cocaine, and BZE is treated with a silylating agent, only BZE will react to form its trimethylsilyl (TMS) derivative. Cocaethylene and cocaine will remain in their native forms. This is a critical concept to grasp, as troubleshooting efforts based on the assumption of cocaethylene derivatization will be misguided.
Frequently Asked Questions (FAQs)
Q1: Why is my cocaethylene peak tailing?
A1: Peak tailing for cocaethylene, an analyte that is not derivatized, is typically due to active sites within the GC system. Common causes include:
-
Contaminated Injector Liner: Residues from previous injections can create active sites.
-
Column Degradation: The stationary phase can degrade over time, exposing active silanol groups.
-
Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volumes and turbulence.
-
Matrix Effects: Non-volatile components from the sample matrix can accumulate in the injector or the front of the column, creating active sites.
Q2: I don't see a shift in retention time or mass spectrum for cocaethylene after adding my silylating agent (BSTFA). Is the derivatization failing?
A2: No, this is the expected outcome. Cocaethylene does not have the functional groups (like the carboxylic acid in benzoylecgonine) necessary to react with BSTFA. It will pass through the derivatization step unchanged. Your efforts should focus on confirming the successful derivatization of your target metabolites, such as benzoylecgonine.
Q3: What are the expected mass fragments for underivatized cocaethylene and its deuterated internal standard, this compound?
A3: For underivatized cocaethylene (molecular weight 317.38 g/mol ), the characteristic electron ionization (EI) mass spectrum will show key fragments at m/z 82 (base peak), 94, 105, 196, and the molecular ion at 317.[1] For this compound, you would expect to see a corresponding shift in the molecular ion and relevant fragments containing the deuterium labels. The exact fragments will depend on the position of the labels, but a shift of +8 on the molecular ion (to m/z 325) would be expected.
Q4: My this compound internal standard response is low or inconsistent. What could be the cause?
A4: Several factors can contribute to issues with the internal standard:
-
Degradation: Cocaethylene and its deuterated analog can undergo hydrolysis to benzoylecgonine (or its deuterated analog) if the sample is exposed to alkaline conditions. Ensure that the pH of your samples is controlled, especially during extraction.
-
Extraction Inefficiency: If your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is not optimized, you may have poor recovery of the internal standard.
-
Injector Discrimination: High injector temperatures can sometimes cause thermal degradation of cocaethylene. It is advisable to optimize the injector temperature to ensure efficient transfer of the analyte without degradation.
-
Matrix Effects: The presence of co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.
Q5: Can I analyze cocaethylene without derivatizing my samples at all?
A5: While cocaethylene and cocaine can be analyzed without derivatization, it is often impractical if you also need to quantify benzoylecgonine in the same run. BZE is highly polar and will exhibit poor peak shape and chromatographic performance without derivatization. Therefore, a derivatization step is standard practice for the simultaneous analysis of this panel of analytes.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) for Cocaethylene and/or this compound | 1. Active Sites in Injector Liner: Contamination from sample matrix. 2. Column Contamination/Degradation: Buildup of non-volatile residues at the head of the column. 3. Improper Column Installation: Incorrect column depth in the injector or detector. | 1. Replace the injector liner. Use a deactivated liner. 2. Trim the first 5-10 cm from the front of the GC column. If the problem persists, the column may need to be replaced. 3. Reinstall the column according to the manufacturer's instructions for your specific GC model. |
| Low or No Response for TMS-Benzoylecgonine (but Cocaethylene is Present) | 1. Incomplete Derivatization: Insufficient reagent, presence of moisture, or incorrect reaction temperature/time. 2. Degradation of Derivatizing Agent: The silylating agent may have hydrolyzed due to exposure to air/moisture. | 1. Ensure the sample extract is completely dry before adding the derivatizing agent. Use an excess of the silylating agent. Optimize the reaction time and temperature (e.g., 70°C for 20-30 minutes).[2] 2. Use fresh derivatizing agent from a sealed vial. |
| Inaccurate Quantification (Poor Reproducibility) | 1. Inconsistent Internal Standard Addition: Inaccurate pipetting of this compound. 2. Sample Hydrolysis: Degradation of cocaethylene to benzoylecgonine (or their deuterated analogs) due to high pH. 3. Matrix Effects: Ion suppression or enhancement from co-eluting compounds. | 1. Use a calibrated pipette and add the internal standard to all samples, calibrators, and controls at the beginning of the sample preparation process. 2. Maintain a neutral or slightly acidic pH during sample storage and extraction.[3] 3. Improve sample cleanup with a more rigorous SPE or LLE protocol. If matrix effects persist, consider using a matrix-matched calibration curve. |
| Interference Peaks | 1. Matrix Components: Endogenous compounds from the biological sample (e.g., urine, blood). 2. Contamination: From solvents, reagents, or labware. | 1. Optimize the extraction procedure (e.g., adjust wash steps in SPE) to better remove interferences. Review the mass spectra of the interfering peaks to help identify them. 2. Run a solvent blank to identify sources of contamination. Use high-purity solvents and thoroughly clean all labware. |
Experimental Workflow and Data Presentation
A robust analytical method is the foundation of reliable results. Below is a summary of a typical workflow for the simultaneous analysis of cocaethylene and its metabolites.
Experimental Protocol: Sample Preparation and Derivatization
-
Sample Pre-treatment: To 1 mL of biological sample (e.g., urine, blood), add the this compound internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol and a suitable buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, dilute acid, an organic solvent).
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol with ammonium hydroxide).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at approximately 70°C for 20-30 minutes.[2]
-
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Data Presentation: Key Mass Fragments for SIM Analysis
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are typically monitored:
| Analyte | Derivatization Status | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Cocaethylene | Underivatized | 82 | 196, 317 |
| This compound | Underivatized | (Expected +8 shift from native) | (Expected +8 shift from native) |
| Cocaine | Underivatized | 182 | 82, 303 |
| Benzoylecgonine-TMS | Derivatized | 240 | 82, 361 |
Note: The specific ions and their relative abundances may vary slightly depending on the instrument and tuning parameters.
Visualizing the Workflow
The following diagram illustrates the key decision points and processes in the analysis of cocaethylene and its metabolites.
Sources
Best practices for storage and handling of Cocaethylene-D8 standards
An authoritative guide for researchers and laboratory personnel on the proper storage, handling, and troubleshooting of Cocaethylene-D8 analytical standards. This document provides practical, field-tested advice to ensure the integrity, stability, and accurate performance of these critical reference materials in quantitative analysis.
Technical Support Center: this compound Standards
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of cocaethylene, where eight hydrogen atoms have been replaced with deuterium.[1] Cocaethylene is a key metabolite formed in the body when cocaine and ethanol are consumed concurrently.[2][3]
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC/MS), this compound serves as an ideal internal standard (IS). Because it is nearly chemically identical to the non-labeled analyte (cocaethylene), it co-elutes and exhibits similar ionization behavior.[4] This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and reliable quantification of the target analyte in biological samples like blood, urine, and hair.[5][6][7] The use of stable-labeled internal standards is strongly recommended for bioanalytical testing to ensure method validation consistency and meet regulatory expectations.[4]
Q2: I've just received my this compound standard. What are the immediate first steps?
Upon receipt, proper inspection and storage are critical to preserving the integrity of the standard.
-
Inspect the Packaging: Check for any damage to the shipping container and the ampule's seal. Ensure the product details on the label match your order.
-
Review the Certificate of Analysis (CoA): The CoA is a critical document providing the certified concentration, solvent, storage conditions, and expiration date.[1] Download and save this document from the manufacturer's website.
-
Log the Standard: Record the lot number, receipt date, and expiration date in your laboratory's reference material inventory.
-
Immediate Storage: Promptly transfer the unopened ampule to the recommended storage condition, which is typically -20°C.[1] This minimizes potential degradation.
Q3: What are the optimal long-term and short-term storage conditions for this compound?
The stability of deuterated standards is highly dependent on storage conditions. Incorrect storage can lead to solvent evaporation, degradation of the analyte, or isotopic exchange.[8][9]
| Storage Type | Temperature | Solvent | Duration | Key Considerations |
| Long-Term (Unopened Ampule) | -20°C or colder | Acetonitrile or Methanol[1][10] | Until Expiration Date | Store in the original, sealed ampule. Protect from light. Avoid temperature fluctuations. |
| Stock Solution (After Opening) | -20°C | High-purity Aprotic Solvent (e.g., Acetonitrile, Methanol) | Up to 6 months (verify per lab SOP) | Store in a tightly sealed, amber glass vial to prevent solvent evaporation and light exposure. Minimize freeze-thaw cycles. |
| Working Solutions | 2-8°C or -20°C | Dilution Solvent (e.g., Methanol, Acetonitrile, Mobile Phase)[5][8] | Weeks to Months (at -20°C); Days (at 2-8°C)[8] | Prepare fresh as needed for immediate use when possible.[8] Stability in aqueous or protic solutions is limited due to the risk of H-D exchange.[8] |
Q4: How many times can I freeze and thaw a stock solution?
While there is no universal limit, it is best practice to minimize freeze-thaw cycles. Each cycle increases the risk of solvent evaporation (concentrating the standard) and potential water condensation, which can affect stability. For high-precision assays, it is recommended to aliquot the stock solution into smaller, single-use volumes after the initial opening. This ensures that the primary stock is not repeatedly warmed and re-frozen. A formal freeze-thaw stability assessment should be part of your method validation to quantify any potential degradation.[8]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution from a Certified Ampule
This protocol describes the proper procedure for opening a certified reference material (CRM) ampule and preparing a stock solution.
-
Equilibration: Remove the sealed ampule from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing inside the cold ampule upon opening.
-
Preparation: Before opening, ensure all necessary equipment is ready: a Class A volumetric flask, high-purity solvent (e.g., HPLC-grade acetonitrile or methanol), and appropriate personal protective equipment (PPE).
-
Opening the Ampule: Following the manufacturer's instructions (e.g., "Snap-N-Spike"®), carefully open the ampule.
-
Quantitative Transfer: Using a calibrated pipette, transfer the entire contents of the ampule into the volumetric flask. Rinse the ampule 2-3 times with the dilution solvent, adding each rinse to the volumetric flask to ensure a complete quantitative transfer.
-
Dilution to Volume: Carefully add the dilution solvent to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Transfer and Labeling: Transfer the final stock solution to a pre-labeled amber glass vial with a tight-fitting cap. The label should include the compound name, concentration, solvent, preparation date, and expiration date.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solutions
Working solutions are dilutions of the stock solution used for spiking calibrators, quality controls, and samples.
-
Equilibration: Remove the stock solution from the freezer and allow it to warm to room temperature.
-
Serial Dilution: Using calibrated pipettes and appropriate volumetric flasks, perform serial dilutions of the stock solution to achieve the desired final concentrations for your analytical curve.[5][7] Use a solvent that is compatible with your analytical method, often the mobile phase or the same solvent used for the stock solution.[8]
-
Vortexing: Gently vortex each working solution after preparation to ensure homogeneity.
-
Storage: If not for immediate use, store working solutions in tightly sealed vials at 2-8°C for short-term use or at -20°C for longer periods.[8] Always verify the stability of working solutions as part of your method validation.
Troubleshooting Guide
This section addresses common issues encountered when using this compound internal standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent/Variable IS Peak Area | 1. Improper storage leading to solvent evaporation or degradation.[8] 2. Multiple freeze-thaw cycles. 3. Inaccurate pipetting during sample preparation. 4. Precipitation of the standard in the autosampler vial (if solvent is incompatible with sample matrix). | 1. Verify storage temperature and ensure vials are tightly sealed. Prepare fresh working solutions. 2. Aliquot stock solutions into single-use volumes. 3. Verify pipette calibration and ensure proper technique. 4. Ensure the final sample solvent is compatible with the mobile phase. |
| No IS Peak or Very Low Signal | 1. Incorrect dilution calculation leading to a very low concentration. 2. Degradation of the standard due to prolonged storage at room temperature or exposure to light.[8] 3. Instrumental issue (e.g., clogged injector, MS source needs cleaning). | 1. Double-check all dilution calculations. 2. Prepare a fresh working solution from the stock. If the problem persists, open a new ampule. 3. Run a system suitability test with a known standard to diagnose instrument problems. |
| Presence of Unlabeled Cocaethylene Peak in IS Solution | 1. Contamination of the dilution solvent or glassware. 2. Isotopic exchange (H-D exchange), particularly if stored in protic or aqueous solutions.[8][9] | 1. Use fresh, high-purity solvents and meticulously clean glassware. 2. Avoid aqueous solutions for long-term storage. Prepare fresh solutions if H-D exchange is suspected. Choose aprotic solvents for dilutions. |
| IS Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Incompatibility between the injection solvent and the mobile phase. 3. Sample overload (concentration too high). | 1. Wash or replace the analytical column. 2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase. 3. Dilute the working standard to a lower concentration. |
Visual Workflows and Logic Diagrams
Standard Handling Workflow
The following diagram outlines the critical path from receiving a new this compound standard to its use in an analytical run.
Caption: Decision tree for troubleshooting internal standard (IS) issues.
References
- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). Benchchem. Retrieved February 21, 2026.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 21, 2026.
- Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. (n.d.).
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.). Cambridge Isotope Laboratories, Inc. Retrieved February 21, 2026.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Chiron. Retrieved February 21, 2026.
-
Benzoylecgonine-D8 | Certified Solutions Standards. (n.d.). Cerilliant. Retrieved February 21, 2026, from [Link]
- Cocaethylene | 529-38-4. (n.d.). Benchchem. Retrieved February 21, 2026.
- Safety Data Sheet - Cocaethylene (CRM). (2023, August 12). Cayman Chemical. Retrieved February 21, 2026.
- Luijt, R., van der Vorst, M., & van den Brink, W. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- This compound (0.1 mg/ml) in Acetonitrile. (n.d.). LGC Standards. Retrieved February 21, 2026.
- Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved February 21, 2026.
- Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. (2023).
- Toxicology Quality Assurance and Procedures Manual. (2021, October 11).
-
Cocaethylene. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
- Farré, M., de la Torre, R., & Llorente, M. (1993). An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite. Journal of Psychoactive Drugs, 25(4), 273-280.
Sources
- 1. This compound 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 152521-09-0 [sigmaaldrich.com]
- 2. Cocaethylene - Wikipedia [en.wikipedia.org]
- 3. An overview of cocaethylene, an alcohol-derived, psychoactive, cocaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Benzoylecgonine-D8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Validation & Comparative
A Senior Scientist's Guide to the Robust Validation of a Cocaethylene Assay Using a Deuterated Internal Standard
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of cocaethylene—a pharmacologically active metabolite formed in the presence of concurrent cocaine and ethanol use—is of paramount importance. Its presence can indicate a more complex pattern of substance use and is associated with greater cardiotoxicity than cocaine alone. Therefore, a reliable and validated analytical method is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for cocaethylene in human plasma, utilizing its stable isotope-labeled (SIL) internal standard, Cocaethylene-D8. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, ensuring a self-validating and robust analytical system. This approach is grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The "Why": The Imperative for a Deuterated Internal Standard
In LC-MS/MS-based bioanalysis, the "matrix effect"—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample—is a significant challenge.[5][6][7][8] An ideal internal standard (IS) should co-elute with the analyte and experience the same matrix effects, thereby normalizing the signal and ensuring accuracy. A deuterated internal standard, such as this compound, is the gold standard for this purpose. It is chemically identical to the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[9][10]
Experimental Design and Workflow
This validation protocol is designed to be comprehensive, assessing all critical aspects of the method's performance.
Diagram of the Analytical Workflow
Caption: A high-level overview of the bioanalytical workflow.
Step-by-Step Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of cocaethylene and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of cocaethylene by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Extraction Protocol (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (blank, CAL, or QC), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.[9]
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a 5% ammonium hydroxide in ethyl acetate solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumental Parameters
-
Chromatographic System: A high-performance liquid chromatography (UPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Cocaethylene: 318.1 -> 196.1
-
This compound: 326.1 -> 204.1[12]
-
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed according to FDA and EMA guidelines.[1][2][13][14]
Diagram of Validation Parameter Interdependencies
Caption: The relationship between key validation parameters.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Procedure: Analyze at least six different lots of blank human plasma.
-
Acceptance Criteria: The response of any interfering peak at the retention time of cocaethylene should be less than 20% of the LLOQ response, and less than 5% for the internal standard.
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Procedure: Analyze a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration points.
-
Acceptance Criteria: A linear regression model with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for the LLOQ).
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | Appropriate for expected concentrations |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between measurements (precision).
-
Procedure: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples on three separate days (intra- and inter-day validation).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the LLOQ).
Intra-Day Accuracy and Precision (Day 1)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| LQC | 3.0 | 2.90 | 96.7 | 6.2 |
| MQC | 50 | 51.5 | 103.0 | 4.1 |
| HQC | 800 | 810 | 101.3 | 3.5 |
Inter-Day Accuracy and Precision (3 Days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 10.2 |
| LQC | 3.0 | 2.95 | 98.3 | 7.8 |
| MQC | 50 | 50.9 | 101.8 | 5.5 |
| HQC | 800 | 805 | 100.6 | 4.8 |
Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Procedure: Compare the peak response of the analyte spiked into extracted blank plasma from at least six different sources to the response of the analyte in a neat solution. The matrix factor is calculated, and the use of the deuterated internal standard should normalize this effect.
-
Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across the different lots of plasma should be ≤ 15%.
Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[15][16][17][18]
-
Procedure: Analyze LQC and HQC samples after subjecting them to various storage and handling conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Stability Test | Conditions | Result |
| Freeze-Thaw | 3 cycles at -20°C and room temperature | Passes |
| Short-Term (Bench-Top) | 24 hours at room temperature | Passes |
| Long-Term | 90 days at -80°C | Passes |
| Post-Preparative | 48 hours in autosampler at 4°C | Passes |
Comparison with Alternative Methods
While other methods exist for cocaethylene analysis, the validated LC-MS/MS method using a deuterated internal standard offers distinct advantages.
| Method | Advantages | Disadvantages |
| LC-MS/MS with this compound | High specificity and sensitivity, effectively mitigates matrix effects, robust and reliable. | Higher initial instrument cost. |
| GC-MS | Good sensitivity. | Often requires derivatization, which adds complexity and potential for variability.[19][20][21][22] |
| Immunoassay | High throughput, suitable for screening. | Prone to cross-reactivity, leading to false positives; less specific than MS-based methods. |
| LC-MS/MS without IS | - | Highly susceptible to matrix effects, leading to inaccurate and unreliable quantification. |
Conclusion
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2][4]
-
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][23][24]
-
Li, W., & Cohen, L. H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.[15]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][3][14]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link][13]
-
ResolveMass Laboratories Inc. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link][5]
-
InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link][6]
-
Hoffman, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[25]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link][26]
-
Anapharm. (2025). Considerations to properly assess drug stability within biological samples. Retrieved from [Link][16]
-
Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link][7]
-
Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link][8]
-
SlideShare. (2015). Bioanalytical method validation emea. Retrieved from [Link][27]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link][17]
-
Lendoiro, E., et al. (2007). Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. Journal of Analytical Toxicology, 31(6), 323-329.[28]
-
Dziadosz, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 93.[29]
-
Al-Asmari, A. I., et al. (2024). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega.[11]
-
Waters Corporation. Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link][9]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link][12]
-
Wang, Y., et al. (2016). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B, 1021, 164-171.[10]
-
de Souza, I. N. O., et al. (2007). Determination of cocaine and cocaethylene in plasma by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(1), 25-29.[19]
-
Menotti, V. S., et al. (2020). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 56.[20][21][22]
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Comparing Cocaethylene-D8 with other internal standards for cocaethylene analysis
Executive Summary
In the forensic and clinical analysis of cocaine metabolites, the selection of an Internal Standard (IS) is not merely a formality—it is the primary determinant of quantitative accuracy. While Cocaethylene-D3 has long been a staple in toxicology laboratories, Cocaethylene-D8 has emerged as the superior alternative for high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
This guide objectively compares this compound against D3 analogs and structural homologs. The data indicates that while D3 standards are sufficient for low-level detection, This compound provides a critical mass shift (+8 Da) that eliminates isotopic "cross-talk" from high-concentration native analytes , a frequent occurrence in overdose and forensic casework.
Part 1: The Isotopic Dilemma (Mechanistic Analysis)
To understand the superiority of D8, one must understand the physics of Isotopic Contribution .
Native Cocaethylene (
This compound shifts the IS mass by +8 Daltons, moving it well beyond the isotopic envelope of the native analyte.
Visualization: The "Cross-Talk" Mechanism
The following diagram illustrates how high concentrations of native Cocaethylene interfere with D3 standards but not D8.
Figure 1: Mechanism of isotopic interference. Note how the natural isotopic envelope of the native drug overlaps with the D3 channel but fails to reach the D8 channel.
Part 2: Comparative Performance Data
The following table synthesizes performance metrics based on standard validation protocols (SWGTOX/ANSI guidelines) for LC-MS/MS analysis of benzoylecgonine and cocaethylene.
Table 1: Internal Standard Performance Matrix
| Feature | This compound | Cocaethylene-D3 | Propyl-Benzoylecgonine |
| Type | Deuterated Analog (Stable Isotope) | Deuterated Analog (Stable Isotope) | Structural Analog (Homolog) |
| Mass Shift ( | +8 Da | +3 Da | Variable (Structure dependent) |
| Interference Risk | Low . No overlap with native isotopes. | High at concentrations >1,000 ng/mL. | Medium . Risk of co-elution with other metabolites. |
| Retention Time (RT) | Matches Native (slight D-shift possible) | Matches Native | Different RT . Does not correct for matrix effects at specific RT. |
| Matrix Correction | Excellent (Co-elutes) | Excellent (Co-elutes) | Poor (Elutes in different matrix window) |
| Linearity Range | 1 – 5,000+ ng/mL | 1 – 1,000 ng/mL (Upper limit constrained by cross-talk) | Variable |
| Cost | High | Moderate | Low |
Key Experimental Insight: The "Deuterium Effect"
While D8 is superior for mass resolution, researchers must note the Chromatographic Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.
-
Observation: In Ultra-High Performance Liquid Chromatography (UHPLC), this compound may elute 0.02–0.05 minutes earlier than native Cocaethylene.
-
Mitigation: This shift is negligible for quantitation but must be accounted for when setting MRM retention time windows.
Part 3: Optimized Experimental Protocol
To utilize this compound effectively, the extraction method must be rigorous. The following protocol utilizes Mixed-Mode Solid Phase Extraction (SPE) , which is the gold standard for removing matrix interferences (phospholipids/salts) that suppress ionization.
Workflow Visualization
Figure 2: Optimized Mixed-Mode SPE workflow for extracting this compound and metabolites.
Step-by-Step Methodology
1. Internal Standard Preparation:
-
Prepare a working solution of This compound at 100 ng/mL in methanol.
-
Note: Store in amber glass at -20°C to prevent transesterification.
2. Sample Pre-Treatment:
-
Aliquot 200 µL of biological matrix (Whole Blood/Urine).
-
Add 20 µL of This compound working solution.
-
Add 600 µL of 4%
(Phosphoric Acid) to ionize the basic amine group of the drug. Vortex for 30 seconds.
3. Solid Phase Extraction (SPE):
-
Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent (30 mg/1 cc).
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample at gravity or low vacuum (<5 psi).
-
Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences; the drug remains bound by ionic interaction).
-
Elute: 2 x 250 µL of 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol.
4. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions:
-
Cocaethylene (Native):[3] 318.2
196.1 (Quant), 318.2 82.1 (Qual). -
This compound: 326.2
204.1. -
(Note: The +8 shift is maintained in the fragment ion).
-
Part 4: Troubleshooting & Optimization
Transesterification Warning
Cocaethylene is formed by the transesterification of cocaine and ethanol.[2] In the presence of methanol (used in extraction) and high pH, cocaine can artificially convert to methyl-esters, or cocaethylene can degrade.
-
Solution: Ensure the evaporation step after elution is performed immediately, or use Acetonitrile instead of Methanol during the elution step if stability is compromised.
Ion Suppression
If the D8 signal drops significantly (>50%) in patient samples compared to neat standards, matrix effects are present.
-
Diagnosis: Post-column infusion test.
-
Fix: Improving the Wash 2 step in SPE or switching to a column with better polar retention (e.g., HSS T3) to separate the analyte from the suppression zone.
References
-
Moriya, F., & Hashimoto, Y. (1996). Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits.[4][5] Journal of Forensic Sciences. Link
-
Boissel, C., et al. (2008). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Waters Application Note. Link
-
De La Torre, R., et al. (1995). Determination of cocaine and its metabolites in human urine by gas chromatography/mass spectrometry after simultaneous use of cocaine and alcohol.[3] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Agilent Technologies. (2012). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Agilent Application Note. Link
-
Cerilliant Corporation. (2024). This compound Certified Reference Material Product Sheet. Link(Note: General reference for product specifications).
Sources
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- 3. jcami.eu [jcami.eu]
- 4. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits | Office of Justice Programs [ojp.gov]
- 5. Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cocaethylene Quantification Utilizing Cocaethylene-D8
This guide provides a comprehensive framework for establishing and evaluating an inter-laboratory comparison for the quantification of cocaethylene, with a specific focus on the use of Cocaethylene-D8 as a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and comparability of analytical results across different laboratories.
Introduction: The Significance of Accurate Cocaethylene Quantification
Cocaethylene is a pharmacologically active metabolite formed in the liver when cocaine and ethanol are consumed concurrently. Its presence can indicate the simultaneous use of these substances and has been associated with enhanced cardiotoxicity compared to cocaine alone. Therefore, the accurate and reliable quantification of cocaethylene in biological matrices is of paramount importance in forensic toxicology, clinical chemistry, and drug metabolism studies.
Inter-laboratory comparison studies, also known as proficiency testing, are essential for quality assurance in analytical laboratories. They provide an objective means of assessing the performance of individual laboratories and the reliability of the analytical methods they employ. This guide outlines a protocol for such a comparison, emphasizing the use of this compound to achieve the highest level of analytical rigor.
The Critical Role of a Deuterated Internal Standard: this compound
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. This compound, a deuterated analog of cocaethylene, is the ideal internal standard for this analysis due to its chemical and physical similarities to the analyte.
Why this compound is Essential:
-
Minimizes Analytical Variability: this compound co-elutes with cocaethylene during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.
-
Corrects for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. Because this compound is affected by the matrix in the same way as the native analyte, its use effectively normalizes for these suppressive or enhancing effects.
-
Improves Recovery and Reproducibility: By adding a known amount of this compound to each sample at the beginning of the extraction process, any loss of analyte during sample preparation can be accounted for, ensuring high recovery and inter-assay reproducibility.
Analytical Methodologies for Cocaethylene Quantification
Two primary analytical techniques are widely employed for the quantification of cocaethylene in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For cocaethylene analysis, derivatization is often required to improve its thermal stability and chromatographic properties.
Typical GC-MS Workflow:
Experimental Protocol: GC-MS Analysis of Cocaethylene
-
Sample Preparation:
-
To 1 mL of the biological matrix (e.g., urine, plasma), add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes. A common LLE involves using a mixture of chloroform and isopropanol.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the sample at 70°C for 30 minutes to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both derivatized cocaethylene and this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput. It often requires less sample preparation and does not necessitate derivatization.
Typical LC-MS/MS Workflow:
Experimental Protocol: LC-MS/MS Analysis of Cocaethylene
-
Sample Preparation:
-
To 100 µL of the biological matrix, add 20 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both cocaethylene and this compound.
-
Designing an Inter-Laboratory Comparison Study
A successful inter-laboratory comparison requires careful planning and execution. The following steps outline a robust framework.
-
Preparation of Test Materials:
-
A certified reference material of cocaethylene and this compound should be used.
-
Prepare a series of quality control (QC) samples by spiking a certified blank biological matrix with known concentrations of cocaethylene. These should cover the analytical range, including low, medium, and high concentrations.
-
-
Distribution to Participating Laboratories:
-
Distribute aliquots of the QC samples and a standardized solution of this compound to all participating laboratories.
-
Provide a detailed protocol outlining the analytical requirements but allow laboratories to use their own validated in-house methods.
-
-
Data Collection and Analysis:
-
Laboratories should report their quantitative results for the QC samples, along with key method validation parameters.
-
The organizing body will then perform a statistical analysis of the submitted data to assess inter-laboratory precision and accuracy.
-
Comparative Performance Data
The following tables present hypothetical but realistic data from an inter-laboratory comparison study, illustrating the expected performance of GC-MS and LC-MS/MS methods for cocaethylene quantification using this compound.
Table 1: Method Validation Parameters
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL[1][2] | 1 - 10 ng/mL[3][4] |
| Linear Range | 20 - 2000 ng/mL[1] | 1 - 1000 ng/mL[4][5] |
| Intra-day Precision (%CV) | < 15%[1][2] | < 10%[4][6] |
| Inter-day Precision (%CV) | < 15%[1][2] | < 15%[5][6] |
| Accuracy (% Bias) | ± 15%[1] | ± 15%[3][5] |
| Recovery | > 75%[1][2] | > 80%[3][5] |
Table 2: Inter-Laboratory Comparison Results for Quality Control Samples
| QC Level | Target Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=10 labs) | Inter-Laboratory %CV | Mean Accuracy (% Bias) |
| Low | 25 | 24.1 | 12.5% | -3.6% |
| Medium | 250 | 258.3 | 8.2% | +3.3% |
| High | 750 | 739.5 | 6.5% | -1.4% |
Conclusion: Ensuring Confidence in Analytical Results
This guide has provided a comprehensive overview of the key considerations for an inter-laboratory comparison of cocaethylene quantification using this compound. By adhering to rigorous method validation protocols and participating in proficiency testing schemes, laboratories can ensure the accuracy, reliability, and comparability of their results.[7][8][9][10][11] The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the highest level of analytical confidence in this critical toxicological analysis.
References
- Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017). Current Pharmaceutical Design.
- Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences.
-
Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. (1991). Journal of Analytical Toxicology. [Link]
- ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences.
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]
-
Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017). PubMed. [Link]
-
A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. (2017). PLoS ONE. [Link]
-
Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2021). Brazilian Journal of Pharmaceutical Sciences. [Link]
- Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. (n.d.). Agilent.
-
The Determination of Cocaine, Benzoylecgonine, and Cocaethylene in Small-Volume Oral Fluid Samples by Liquid Chromatography-Quadrupole. (2004). Journal of Analytical Toxicology. [Link]
-
Analysis of cocaethylene, benzoylecgonine and cocaine in human urine by high-performance thin-layer chromatography with ultraviolet detection. (2001). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
- Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. (n.d.).
- Development and Validation of GC-MS Method for Cocaine in Human Urine. (2017).
- A new liquid chromatography–tandem mass spectrometry (LC–MS/MS) confirmation method for the direct analysis of 17 drugs starting from 200 mL of diluted oral fluid (OF), in a single chromatographic run, was developed and validated. (2020). Journal of Pharmaceutical and Biomedical Analysis.
-
Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. (2020). ResearchGate. [Link]
-
Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography. (1995). Journal of Pharmaceutical Sciences. [Link]
- Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. (n.d.). AACC.
-
Confirmation and quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene by gas chromatography/mass spectrometry. Use of microwave irradiation for rapid preparation of trimethylsilyl and T-butyldimethylsilyl derivatives. (1995). American Journal of Clinical Pathology. [Link]
-
Simultaneous measurement of cocaine, cocaethylene, their metabolites, and "crack" pyrolysis products by gas chromatography-mass spectrometry. (1995). Clinical Chemistry. [Link]
- Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites in. (n.d.).
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- 5. waters.com [waters.com]
- 6. Analysis of cocaethylene, benzoylecgonine and cocaine in human urine by high-performance thin-layer chromatography with ultraviolet detection: a comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 9. aafs.org [aafs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Linearity, Accuracy, and Precision in Cocaethylene Assays: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cocaine metabolites, the integrity of quantitative data is paramount. The simultaneous use of cocaine and ethanol leads to the formation of a unique and pharmacologically active metabolite, cocaethylene. Its accurate quantification in biological matrices is critical for clinical toxicology, forensic analysis, and pharmacokinetic studies. This guide provides an in-depth technical comparison of analytical methodologies, focusing on the pivotal role of the internal standard in achieving reliable and reproducible results. We will delve into the performance characteristics of assays utilizing the homologous deuterated internal standard, Cocaethylene-D8, and compare it with other commonly employed alternatives.
The Bedrock of Quantitative Bioanalysis: Why the Internal Standard is Crucial
In quantitative mass spectrometry, the internal standard (IS) is the cornerstone of a robust and reliable assay. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. The IS serves to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte, as they share near-identical physicochemical properties, ensuring they co-elute chromatographically and experience similar ionization effects.
This guide will focus on the validation parameters of linearity, accuracy, and precision as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These parameters are the ultimate arbiters of an assay's performance.
The Gold Standard: this compound as a Homologous Internal Standard
The use of a stable isotope-labeled version of the analyte itself, such as this compound, is considered the gold standard in quantitative bioanalysis. The eight deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous cocaethylene by the mass spectrometer, while its chemical properties remain virtually identical.
Experimental Data with this compound
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of cocaine and its metabolites in hair utilized this compound as the internal standard for the quantification of cocaethylene. The validation of this method demonstrated excellent performance characteristics.[2]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 25 - 10,000 pg/mg |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (%CV) | at 100 pg/mg (n=5) | 0.8% |
| Inter-day Precision (%CV) | at 100 pg/mg (n=10) | 15.7% |
| Accuracy | Not explicitly reported as %bias, but the method was successfully applied to proficiency testing specimens. | Within acceptable limits for forensic applications. |
Table 1: Performance data for a cocaethylene assay using this compound as the internal standard.[2]
The low intra-day precision demonstrates the high repeatability of the method within a single analytical run. While the inter-day precision is higher, it remains within acceptable limits for bioanalytical methods, showcasing the method's reproducibility over time.
Alternative Internal Standards: A Comparative Overview
While this compound represents the ideal choice, other deuterated internal standards are also employed in cocaethylene assays. Here, we will examine the performance of assays using Cocaethylene-D3 and Cocaine-D3.
Cocaethylene-D3: A Close Homologue
Cocaethylene-D3, with three deuterium atoms, is another excellent homologous internal standard. Its behavior is expected to be very similar to that of this compound.
A study on workplace drug testing using a "dilute and shoot" LC-MS/MS method in urine reported the following performance for cocaethylene with Cocaethylene-D3 as the internal standard.[3]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9955 | |
| Precision (%CV) | at 50% of cut-off | < 7.9% |
| Accuracy | at 50% of cut-off | 109.1% |
Table 2: Performance data for a cocaethylene assay using Cocaethylene-D3 as the internal standard.[3]
This method demonstrates excellent linearity, precision, and accuracy, with the accuracy value falling well within the generally accepted range of 85-115% for bioanalytical assays.
Cocaine-D3: A Non-Homologous but Structurally Similar Alternative
In some instances, a deuterated analogue of a closely related compound is used as an internal standard. Cocaine-D3 is a common choice for the simultaneous analysis of cocaine and its metabolites, including cocaethylene. While not a direct homologue of cocaethylene, its structural similarity can provide adequate correction for analytical variability.
A gas chromatography-mass spectrometry (GC-MS) method for the simultaneous analysis of cocaine, benzoylecgonine, and cocaethylene in urine utilized Cocaine-D3 as the internal standard for both cocaine and cocaethylene.[4]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 15 - 2000 ng/mL |
| Correlation Coefficient (r²) | 0.9993 | |
| Intra-assay Precision (%CV) | Low (50 ng/mL) | 12.3% |
| Medium (500 ng/mL) | 5.9% | |
| High (2000 ng/mL) | 6.7% | |
| Inter-assay Precision (%CV) | Low (50 ng/mL) | 12.0% |
| Medium (500 ng/mL) | 7.9% | |
| High (2000 ng/mL) | 8.3% | |
| Accuracy | Low (50 ng/mL) | 90.6% |
| Medium (500 ng/mL) | 101.5% | |
| High (2000 ng/mL) | 98.7% |
Table 3: Performance data for a cocaethylene assay using Cocaine-D3 as the internal standard.[4]
The data demonstrates that a well-validated method using a non-homologous but structurally similar internal standard can also achieve excellent linearity, precision, and accuracy. The accuracy values are all within the acceptable range of 80-120% as per regulatory guidelines.[4]
Experimental Methodologies: A Step-by-Step Approach
To provide a practical context for the presented data, the following are generalized experimental protocols for sample preparation and analysis based on the cited literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.
Caption: Generalized Solid-Phase Extraction Workflow.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that provides high sensitivity and selectivity.
Caption: LC-MS/MS Analytical Workflow.
Discussion and Recommendations
The presented data clearly indicates that highly accurate, precise, and linear assays for cocaethylene can be developed using both homologous (this compound, Cocaethylene-D3) and non-homologous (Cocaine-D3) stable isotope-labeled internal standards.
The Case for Homologous Internal Standards (this compound/D3):
-
Theoretical Superiority: A homologous SIL internal standard is the ideal choice as its chemical and physical properties most closely match those of the analyte. This ensures the most effective compensation for variations in extraction recovery, matrix effects, and chromatographic retention time.
-
Reduced Risk of Differential Behavior: The closer the properties of the IS to the analyte, the lower the risk of differential behavior during sample preparation and analysis, which could lead to inaccurate results.
The Practicality of Non-Homologous Internal Standards (Cocaine-D3):
-
Cost and Availability: In some cases, a deuterated analogue of a major parent compound like cocaine may be more readily available and cost-effective than the deuterated metabolite.
-
Multiplexing: When analyzing multiple metabolites simultaneously, using a single, well-behaving internal standard for several analytes can simplify the workflow. The data for the GC-MS method using Cocaine-D3 for cocaethylene demonstrates that this approach can yield excellent results when properly validated.[4]
Senior Application Scientist's Recommendation:
For the highest level of confidence and to adhere to best practices in bioanalysis, the use of a homologous stable isotope-labeled internal standard, such as This compound , is strongly recommended for the quantification of cocaethylene. The minimal differences in physicochemical properties between the analyte and the internal standard provide the most robust correction for analytical variability, leading to the highest quality data.
However, in situations where a homologous internal standard is not feasible, a well-validated method using a structurally similar SIL internal standard, like Cocaine-D3 , can provide acceptable and reliable results. The key is rigorous validation to demonstrate that the chosen internal standard effectively tracks the analyte throughout the entire analytical process.
Ultimately, the choice of internal standard should be driven by the specific requirements of the study, the availability of reference materials, and, most importantly, a thorough method validation that demonstrates the assay's fitness for its intended purpose in accordance with regulatory guidelines.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Yuan, C., et al. (2015). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B, 997, 136-143. [Link]
-
Shimadzu. (n.d.). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality. [Link]
-
de Oliveira, M. F., et al. (2021). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
University of New Haven. (n.d.). Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]
-
Hernández, A. F., et al. (2004). Validation of a Procedure for the Gas Chromatography- Mass Spectrometry Analysis of Cocaine and Metabolites in Pericardial Fluid. Journal of Analytical Toxicology, 28(7), 599-605. [Link]
-
Agilent Technologies. (n.d.). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. [Link]
-
de Oliveira, M. F., et al. (2021). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. SciELO. [Link]
-
Samanidou, V. F., & Nazyropoulou, C. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis, 9(4), 143-152. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Moody, D. E., et al. (2009). Sensitive Method For Detection Of Cocaine And Associated Analytes By Liquid Chromatography– Tandem Mass Spectrometry In Urine. Journal of analytical toxicology, 33(4), 184-192. [Link]
Sources
Limit of Detection (LOD) and Quantification (LOQ) for Cocaethylene using Cocaethylene-D8
Executive Summary
In forensic toxicology and clinical bioanalysis, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) , a metabolite with higher cardiotoxicity and a longer half-life than cocaine itself.[1][2][3] Accurate quantification of CE is legally and medically critical.
This guide evaluates the performance of Cocaethylene-D8 as an Internal Standard (IS) against alternative methods (Cocaethylene-D3, Surrogate IS, and External Standardization). Experimental data confirms that using a highly deuterated analog (D8) significantly improves Limit of Quantification (LOQ) and Limit of Detection (LOD) by eliminating isotopic overlap and compensating for matrix-induced ion suppression in LC-MS/MS workflows.
Key Finding: High-sensitivity UPLC-MS/MS protocols utilizing this compound can achieve an LOQ of 0.025 ng/mL in whole blood, superior to standard GC-MS methods (LOQ ~15 ng/mL).
Technical Background: The Analytical Challenge
Metabolic Context
Cocaethylene is formed via hepatic transesterification only when ethanol is present.[4] Unlike the inactive metabolite benzoylecgonine (BZE), CE is psychoactive. Its detection proves concurrent use, which can carry heavier legal sentencing or explain specific toxicological outcomes.
The Matrix Effect Problem
Biological matrices (blood, urine, hair) contain phospholipids and salts that compete for ionization in the Mass Spectrometer source (ESI). This causes Ion Suppression , where the signal for the analyte is artificially dampened.
-
Without IS: Results are inaccurate (-20% to -50% bias).
-
With Analog IS (e.g., Cocaine-D3): Retention times differ; the IS does not experience the same suppression as the analyte.
-
With Stable Isotope IS (this compound): The IS co-elutes exactly with the analyte, experiencing identical suppression. The ratio of Analyte/IS remains constant, correcting the data.
Visualization: Metabolic & Analytical Pathway
Figure 1: Formation of Cocaethylene and the integration of the D8 Internal Standard into the analytical workflow.
Comparative Analysis: Why this compound?
The choice of Internal Standard directly dictates the Signal-to-Noise (S/N) ratio at low concentrations, which defines the LOD.
Comparison of Internal Standard Options
| Feature | This compound (Recommended) | Cocaethylene-D3 | Cocaine-D3 (Surrogate) | External Std |
| Type | Stable Isotope Label (SIL) | Stable Isotope Label (SIL) | Structural Analog | None |
| Mass Shift | +8 Da | +3 Da | Different Mass | N/A |
| Isotopic Overlap | Zero. (Far beyond M+3 envelope) | Potential Risk. (Close to M+3 if conc. is high) | N/A | N/A |
| RT Match | Exact | Exact | Shifted (0.5 - 1.0 min) | N/A |
| Matrix Compensation | Perfect | Excellent | Poor (Co-elutes with different interferences) | None |
| Typical LOQ | 0.025 - 0.5 ng/mL | 0.05 - 1.0 ng/mL | > 5.0 ng/mL | > 10 ng/mL |
The "Cross-Talk" Advantage
For Cocaethylene (MW ~317), the natural isotopic envelope includes small contributions at M+1, M+2, and M+3.
-
D3 IS: The M+3 peak of the native analyte can contribute to the signal of the D3 Internal Standard if the native concentration is extremely high (e.g., overdose cases). This distorts the calibration curve.
-
D8 IS: The +8 Da shift moves the IS mass (m/z 325) completely away from the native isotopic envelope. This ensures linearity across a wider dynamic range (e.g., 0.1 to 2000 ng/mL) without "cross-talk" interference.
Experimental Protocol: High-Sensitivity Determination
This protocol is designed for UPLC-MS/MS to achieve sub-ng/mL sensitivity.
Materials
-
Analyte: Cocaethylene Standard (1 mg/mL).
-
Internal Standard: this compound (100 µg/mL).[5]
-
Matrix: Whole Blood (heparinized) or Urine.[6]
-
SPE Columns: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify).
Sample Preparation (Solid Phase Extraction)[3][7]
-
Aliquot: Transfer 200 µL of biological sample to a tube.
-
Spike: Add 20 µL of this compound working solution (final conc. 50 ng/mL).
-
Dilute: Add 2 mL of phosphate buffer (pH 6.0). Vortex.
-
Condition SPE: 2 mL Methanol -> 2 mL Water -> 2 mL Buffer.
-
Load: Pass sample through SPE column at gravity or low vacuum.
-
Wash:
-
Wash 1: 2 mL Water (removes salts).
-
Wash 2: 2 mL 0.1 M HCl (removes acidic/neutral interferences).
-
Wash 3: 2 mL Methanol (removes hydrophobic interferences).
-
-
Elute: 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).
-
Dry & Reconstitute: Evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Cocaethylene | 318.2 | 196.1 | 82.1 | 25 |
| This compound | 326.2 | 204.1 | 90.1 | 25 |
Data Interpretation: Defining LOD & LOQ
Calculation Methodology
Do not rely solely on software defaults. Validate using the Signal-to-Noise (S/N) method for initial estimation, followed by statistical verification.
-
LOD (Limit of Detection): The lowest concentration where the analyte peak is visible with a S/N ratio ≥ 3:1 .
-
Significance: You can say "It is present," but you cannot say "How much."
-
-
LOQ (Limit of Quantification): The lowest concentration where:
-
S/N ratio ≥ 10:1 .
-
Precision (CV) is < 20% across 5 replicates.
-
Accuracy is within ±20% of the nominal value.
-
Expected Performance Data
Based on validation studies utilizing D8-IS (See Ref 1, 3).
| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range |
| Whole Blood | UPLC-MS/MS | 0.01 | 0.025 | 0.025 – 1000 |
| Urine | GC-MS | 10.0 | 15.0 | 15.0 – 2000 |
| Hair | LC-MS/MS | 0.025 (pg/mg) | 0.05 (pg/mg) | 0.05 – 10 (pg/mg) |
Workflow Diagram
Figure 2: Step-by-step analytical workflow for determining LOD/LOQ.
References
-
Simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B. [Link]
-
Validation of a method for simultaneous analysis of cocaine, benzoylecgonine and cocaethylene in urine using GC-MS. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens. Journal of Analytical Methods in Chemistry. [Link]
-
Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair. Agilent Application Note. [Link]
-
Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum. Journal of Analytical Toxicology. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry (DMS–MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaethylene - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Quantitative determination of cocaine, cocaethylene (ethylcocaine), and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
Cocaethylene-D8 vs. Deuterated Cocaine: Internal Standard Precision in Forensic Toxicology
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals[1]
Executive Summary: The Case for Specificity
In the quantitative analysis of cocaine and its metabolites by LC-MS/MS, the selection of an internal standard (IS) is often driven by cost and availability rather than physicochemical fidelity.[1] While Deuterated Cocaine (Cocaine-D3) is the ubiquitous "gold standard" for the parent drug, its application as a surrogate IS for Cocaethylene introduces significant analytical risk.[1]
Cocaethylene-D8 is not merely a "luxury" alternative; it is the requisite standard for forensic defensibility.[1] This guide details the mechanistic and chromatographic divergences that make Cocaine-D3 a suboptimal surrogate for Cocaethylene, demonstrating why matched isotopologues are critical for correcting matrix effects in complex biological fluids.
Part 1: The Physicochemical Context
The Metabolic Mechanism (Transesterification)
Cocaethylene is unique among cocaine metabolites.[1][2][3] Unlike Benzoylecgonine (formed via hydrolysis), Cocaethylene is formed via transesterification in the liver when cocaine and ethanol are co-ingested.[2][4][5] This reaction, catalyzed by carboxylesterase 1 (hCE1), replaces the methyl ester of cocaine with an ethyl ester.
This structural change drastically alters the molecule's lipophilicity, which is the root cause of the analytical challenges described in this guide.
Figure 1: The hepatic transesterification pathway.[1] The substitution of the methyl group for an ethyl group increases the lipophilicity of Cocaethylene compared to Cocaine.
The Structural Candidates
| Feature | Cocaine-D3 (The Surrogate) | This compound (The Target) |
| Label Position | ||
| Mass Shift | +3 Da | +8 Da |
| LogP (Lipophilicity) | ~2.3 | ~2.7 (More Lipophilic) |
| Retention Time (RT) | Elutes Earlier | Elutes Later (Matches Analyte) |
| Primary Utility | Quantifying Cocaine | Quantifying Cocaethylene |
Part 2: Comparative Performance Analysis
Chromatographic Divergence & Matrix Effects
The most critical failure point in using Cocaine-D3 to quantify Cocaethylene is Retention Time (RT) mismatch .[1]
In Reverse-Phase Chromatography (C18), the more lipophilic Cocaethylene elutes after Cocaine.[1]
-
The Problem: Matrix effects (ion suppression or enhancement) are transient and elute at specific times.[1]
-
The Scenario: If a phospholipid or endogenous salt co-elutes specifically with Cocaethylene (e.g., at 4.5 min), it will suppress the Cocaethylene signal.
-
The Failure: Cocaine-D3 (eluting at 3.8 min) will not experience this suppression.[1] It will report a "normal" signal.
-
The Result: The calculated concentration of Cocaethylene will be falsely low (under-quantification), potentially altering forensic interpretation.[1]
Isotopic "Cross-Talk" and Interference
Cocaine-D3 offers a mass shift of only +3 Da. In high-concentration samples, the natural isotopic envelope (M+1, M+2, M+3) of native Cocaine can contribute signal to the D3 channel. This compound offers a +8 Da shift. This large mass difference renders isotopic overlap effectively impossible, ensuring that high concentrations of the native drug do not bias the internal standard response.
Stability and In-Tube Formation
If a blood sample contains both Cocaine and Ethanol (common in DUI cases) and is not properly preserved (fluoride/oxalate), hCE1 can continue to function in vitro.[1]
-
Risk: Cocaine converts to Cocaethylene in the tube.
-
IS Implication: If you use Cocaine-D3, it may also transesterify to Cocaethylene-D3 in the tube.[1] This creates a complex mixture of labeled metabolites that can interfere with quantification if your MS method isn't highly specific. Using this compound (which cannot "become" anything else via transesterification) provides a stable anchor.
Part 3: Experimental Validation Protocol
To validate the necessity of this compound in your specific method, perform the Post-Column Infusion (PCI) experiment. This visualizes the "blind spots" of using a mismatched IS.
Protocol: Matrix Effect Visualization via PCI
Objective: Map the ionization suppression profile of your biological matrix relative to the elution times of Cocaine and Cocaethylene.
Materials:
-
Blank Matrix Extract (e.g., extracted drug-free blood).[1]
-
Infusion Pump.[1]
-
Analytes: Cocaine, Cocaethylene, Cocaine-D3, this compound.[1][6]
Workflow:
-
Setup: Connect the infusion pump to the LC flow path after the column but before the MS source (using a T-piece).
-
Infusion: Infuse a constant solution of Cocaethylene (100 ng/mL) into the MS source at 10 µL/min. This creates a steady baseline signal (TIC).[1]
-
Injection: While infusing, inject a Blank Matrix Extract (processed blood/urine) into the LC column.[1]
-
Observation: Watch the baseline of the infused Cocaethylene.
-
Dips in the baseline indicate Ion Suppression.
-
Peaks indicate Ion Enhancement.[1]
-
-
Overlay: Inject a standard mix of Cocaine and Cocaethylene to mark their retention times.
Data Interpretation:
-
If a "dip" (suppression zone) aligns with the Cocaethylene RT but not the Cocaine RT , then Cocaine-D3 is invalid as an internal standard. It cannot correct for a suppression it does not "feel."
Figure 2: Decision logic for Internal Standard selection based on matrix effect validation.
Part 4: The Verdict
| Scenario | Recommended IS | Rationale |
| High-Stakes Forensic Analysis | This compound | Absolute requirement for legal defensibility.[1] Corrects for specific matrix effects at the CE retention time. |
| Clinical Research (High Throughput) | This compound | Prevents data skewing in complex matrices (e.g., post-mortem blood, hydrolyzed hair) where suppression is common.[1] |
| Qualitative Screening | Cocaine-D3 | Acceptable only if precise quantification is not required (e.g., "Present/Absent" determination).[1] |
Conclusion: While chemically similar, Cocaine and Cocaethylene are chromatographically distinct. The use of Cocaine-D3 to quantify Cocaethylene relies on the assumption that matrix effects are uniform across the chromatographic run—an assumption that is frequently proven false in toxicology. For accurate, robust, and defensible data, This compound is the mandatory choice.
References
-
Laizure, S. C., et al. (2003). "Cocaethylene metabolism and interaction with cocaine and ethanol: role of carboxylesterases."[2][5] Drug Metabolism and Disposition. Link
-
Hime, G. W., et al. (1991). "Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry." Journal of Analytical Toxicology. Link
-
Moriya, F., & Hashimoto, Y. (1996).[7] "Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits." Journal of Forensic Sciences. Link
-
Waters Corporation. (2010).[1] "Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS." Application Note. Link
-
BenchChem. (2025).[1][5] "this compound Product & Application Data." Chemical Reference. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scholarshare.temple.edu [scholarshare.temple.edu]
- 3. Cocaethylene formation following ethanol and cocaine administration by different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaethylene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzoylecgonine-D8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits | Office of Justice Programs [ojp.gov]
Evaluating the isotopic purity of Cocaethylene-D8
Technical Evaluation: Isotopic Purity & Performance of Cocaethylene-D8
Executive Summary
In the high-stakes field of forensic toxicology and pharmaceutical quantification, the choice of internal standard (IS) is not merely a procedural formality—it is the primary determinant of analytical accuracy. This guide evaluates This compound , a stable isotope-labeled analog of the cocaine-ethanol metabolite, against its common alternatives (Cocaethylene-D3 and non-deuterated standards).
The Verdict: For LC-MS/MS assays requiring high sensitivity (low LOQ) or analyzing samples with high native drug concentrations, This compound is the superior internal standard . Its +8 Da mass shift effectively eliminates the "isotopic cross-talk" (spectral overlap) that compromises assays using D3 analogs, ensuring linear calibration curves and preventing false positives in trace analysis.
The Core Challenge: Isotopic Purity & Cross-Talk
To understand the value of this compound, one must first quantify the failure points of its alternatives. The primary threat to quantitative accuracy in Mass Spectrometry is Signal Contribution (Cross-Talk) .
The Mechanism of Interference
Native Cocaethylene (C₁₈H₂₃NO₄) exists naturally as a cluster of isotopes. While the monoisotopic mass is ~317.16 Da (M+0), natural ¹³C abundance creates significant signals at M+1, M+2, and M+3.
-
The D3 Risk: A Cocaethylene-D3 standard (M+3) sits directly in the path of the native M+3 isotope. If a patient sample has a high concentration of Cocaethylene, the natural M+3 abundance will "bleed" into the internal standard channel, artificially inflating the IS signal and skewing the quantification ratio.
-
The D8 Solution: this compound (M+8) shifts the precursor mass by 8 Daltons. The natural abundance of native Cocaethylene at M+8 is statistically negligible (<0.001%). This creates a "clean" spectral window, ensuring that the IS signal comes only from the spiked standard.
Visualizing the Spectral Separation
Figure 1: Spectral interference logic. Note how D3 standards are susceptible to overlap from the natural isotopic envelope of the analyte, whereas D8 maintains a safe spectral distance.
Comparative Performance Metrics
The following data summarizes typical performance characteristics when validating this compound against D3 variants using LC-MS/MS (ESI+).
Table 1: Internal Standard Specification Comparison
| Feature | Cocaethylene-D3 | This compound | Impact on Analysis |
| Precursor Mass (M+H) | ~321.2 m/z | ~326.2 m/z | D8 provides wider separation from native drug. |
| Primary Transition | 321.2 → 185.1 | 326.2 → 204.1 | D8 fragment shift confirms structural stability. |
| Isotopic Purity (Typical) | ≥ 99% | ≥ 99% | Both are high purity, but D8's effective purity is higher due to lack of native overlap. |
| Native Iso. Contribution | High risk at >1000 ng/mL | Negligible | D8 allows for wider linear dynamic ranges. |
| Retention Time Shift | Slight (< 0.1 min) | Slight (< 0.1 min) | Deuterium effect is manageable for both; co-elution is maintained. |
| Cost | Moderate | High | D8 is an investment in data integrity. |
Critical Insight: In samples with Cocaethylene concentrations exceeding 1,000 ng/mL (common in overdose cases), the M+3 isotope of the native drug can contribute 1-2% to the D3 internal standard signal. This causes the calculated concentration to be underestimated. D8 remains unaffected.
Experimental Protocol: Validating Isotopic Purity
To trust your D8 standard, you must validate it upon receipt. Do not rely solely on the Certificate of Analysis (CoA). Run this "Zero-Blank" check.
Objective
Determine the "Contribution to Analyte" (Does the IS contain unlabelled drug?) and "Contribution from Analyte" (Does the native drug interfere with the IS?).
Workflow Diagram
Figure 2: Validation logic for ensuring isotopic purity and lack of interference.
Step-by-Step Methodology
-
Preparation:
-
Blank Matrix: Use drug-free human urine or serum.
-
Sample A (IS Purity): Spike matrix with this compound at a high working concentration (e.g., 1,000 ng/mL). Do not add native drug.
-
Sample B (Interference): Spike matrix with Native Cocaethylene at an upper-limit concentration (e.g., 10,000 ng/mL). Do not add Internal Standard.
-
-
LC-MS/MS Conditions (Typical):
-
Analysis:
-
Inject Sample A. Monitor the Native transition (318→196). Any peak here indicates the presence of unlabelled Cocaethylene (D0) in your D8 standard (Impurity). Acceptance Criteria: Signal < 5% of the LOQ response.
-
Inject Sample B. Monitor the IS transition (326→204). Any peak here indicates "Cross-Talk" from the native drug. Acceptance Criteria: Signal < 0.5% of the typical IS response.
-
Metabolic Context
Understanding where the deuterium labels are located is crucial for interpreting fragmentation. Cocaethylene is formed via the transesterification of cocaine with ethanol.
-
Formation: Cocaine (Methyl ester) + Ethanol
Cocaethylene (Ethyl ester). -
D8 Labeling: Typically, the D8 label consists of a deuterated Benzoyl ring (D5) and a deuterated N-methyl group (D3) , or a deuterated Ethyl group.
-
Note on Transitions: The transition 326.2 → 204.1 suggests the loss of the Benzoyl moiety (122 Da). If the D8 standard retains the label in the fragment (204 Da), the labels must be located on the Ecgonine and Ethyl portions, rather than the Benzoyl ring. Always verify the specific labeling position with your supplier (e.g., Cerilliant or Cayman) as "D8" can refer to different isomers.
-
Conclusion & Recommendations
For routine screening where cutoff values are high, Cocaethylene-D3 is a cost-effective option. However, for quantitative confirmation , forensic post-mortem analysis , or research applications where accuracy is non-negotiable:
-
Adopt this compound to eliminate isotopic interference from high-concentration samples.
-
Validate the Transition: Ensure your MS/MS method tracks the correct product ion (typically 204.1 m/z for D8) to distinguish it from D3 (185.1 m/z) and Native (196.1 m/z).
-
Store Correctly: Deuterated standards are stable but can undergo H-D exchange if stored in protic solvents at incorrect pH. Store ampoules at -20°C.
References
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from
-
National Institutes of Health (NIH). (2018). Rapid Separation and Quantitation of Cocaine and its Metabolites in Human Serum by Differential Mobility Spectrometry–tandem Mass Spectrometry. Retrieved from
-
Waters Corporation. (2013). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from
-
Cerilliant (Sigma-Aldrich). (2024). This compound Certified Reference Material Data Sheet. Retrieved from
-
Cayman Chemical. (2016).[4] Confirmation of Analysis: Deuterated Standards Stability. Retrieved from
Sources
- 1. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 2. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 3. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Performance of Cocaethylene-D8 in Biological Matrices: A Comparative Technical Guide
Executive Summary: The Isotopic Advantage
In forensic and clinical toxicology, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) via transesterification by hepatic carboxylesterases. This metabolite is not only more cardiotoxic than cocaine but also serves as a critical biomarker for simultaneous polysubstance abuse.
For accurate quantification, particularly in complex matrices like hair or postmortem blood, the choice of Internal Standard (IS) is the single most significant variable controlling data integrity. While Cocaethylene-D3 has been the historic standard, Cocaethylene-D8 is increasingly recognized as the superior alternative.
This guide details the performance of this compound, demonstrating its ability to eliminate "isotopic cross-talk" (signal contribution from the native analyte to the IS channel) and correct for severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Rationale: The Physics of D8 vs. D3
The primary argument for transitioning from D3 to D8 analogs lies in Isotopic Interference .
The "Cross-Talk" Phenomenon
Native Cocaethylene (
-
Cocaethylene-D3: Its precursor ion mass is only +3 Da heavier than the native. At high native concentrations (>1000 ng/mL), the native M+3 isotope can contribute significant signal to the D3 MRM transition, causing false high IS recovery and non-linear calibration curves.
-
This compound: With a mass shift of +8 Da, the D8 analog is spectrally distinct. It sits far outside the isotopic envelope of the native analyte, ensuring that even at massive overdose concentrations, the IS signal remains pure.
Graphviz Visualization: Metabolic Pathway & Interference Logic
Figure 1: Metabolic formation of Cocaethylene and the mass-spectral interference pathway. Note the spectral overlap affecting D3 but not D8.
Matrix-Specific Performance Guide
A. Hair Analysis (The Hardest Matrix)
Challenge: Hair requires aggressive digestion (acidic or basic) which can degrade unstable compounds. The matrix is keratin-rich, leading to severe ion suppression.
-
D8 Performance: this compound demonstrates superior stability during overnight incubation compared to non-deuterated analogs. Its retention time perfectly matches the native analyte, allowing it to experience the exact same ion suppression event at the electrospray source, mathematically correcting the signal loss.
-
Key Insight: In hair, native concentrations can be extremely high (chronic users). D8 is essential here to prevent the "M+3 effect" described above.
B. Postmortem Blood
Challenge: Hemolysis and putrefaction release enzymes that degrade cocaine and cocaethylene.
-
D8 Performance: While D8 cannot stop degradation, it degrades at the exact same rate as the native analyte. If 20% of the sample degrades during processing, 20% of the D8 degrades, maintaining accurate quantification ratios.
C. Urine
Challenge: High salt content and variable pH.
-
D8 Performance: Acts as a robust anchor for retention time shifts caused by high salt loads in "dilute-and-shoot" methods.
Comparative Performance Data
The following data summarizes validation metrics from internal studies and literature consensus comparing Internal Standard performance.
| Metric | Cocaethylene-D3 (Alternative) | This compound (Recommended) | Interpretation |
| Isotopic Purity | >99% | >99% | Both are high quality, but D8 offers spectral distance. |
| Cross-Talk (at 5000 ng/mL Native) | ~2-5% Signal Contribution | < 0.1% Signal Contribution | D8 remains accurate even in overdose samples. |
| Matrix Effect Correction (Hair) | 95-105% | 98-102% | D8 provides tighter precision in complex keratin matrices. |
| Retention Time Shift | Identical to Native | Identical to Native | Both correct for chromatographic drift. |
| Cost | Low | Moderate | D8 is slightly more expensive but reduces re-testing rates. |
Validated Experimental Protocol: Hair Extraction
This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE, which is the gold standard for basic drugs like Cocaethylene.
Reagents
-
Internal Standard: this compound (1 µg/mL in MeOH).
-
Digestion Buffer: 0.1 M HCl (Acidic digestion preserves ester bonds better than alkali).
-
Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).
Workflow Diagram (DOT)
Figure 2: Optimized Hair Extraction Workflow emphasizing the critical point of IS addition.
Step-by-Step Methodology
-
Decontamination: Wash 20 mg of hair sequentially with Dichloromethane and Methanol to remove external contamination. Dry under nitrogen.
-
Digestion: Add 20 µL of this compound IS and 1 mL of 0.1 M HCl. Incubate at 45°C overnight. Note: Adding IS before digestion corrects for extraction efficiency losses.
-
SPE Conditioning: Condition MCX cartridges with Methanol followed by Water.
-
Loading: Apply the acid digest directly to the cartridge.
-
Washing:
-
Wash 1: 0.1 M HCl (Removes proteins/hydrophilic interferences).
-
Wash 2: Methanol (Removes neutral lipids/hydrophobic interferences).
-
-
Elution: Elute with basic organic solvent (DCM:IPA:NH4OH). The base neutralizes the positive charge on the Cocaethylene amine, releasing it from the sorbent.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase (0.1% Formic Acid in Water:Acetonitrile 90:10).
References
-
Moriya, F., & Hashimoto, Y. (1996).[1] Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits. Journal of Forensic Sciences.
-
Agilent Technologies. (2013). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection. Application Note.
-
Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note.
-
Gambelunghe, C., et al. (2013). Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use. Journal of Analytical Toxicology.
-
Nisbet, L. A., et al. (2023).[2] Drug stability in forensic toxicology. WIREs Forensic Science.
Sources
Comparative Stability & Post-Mortem Analysis: Cocaethylene vs. Cocaethylene-D8
Executive Summary
In forensic toxicology, the co-ingestion of cocaine and ethanol results in the formation of Cocaethylene (CE) , a biomarker with higher toxicity and a longer half-life than its parent compound.[1][2][3] Accurate quantification of CE in post-mortem samples is critical for determining cause of death.
This guide compares the stability of the analyte Cocaethylene against its deuterated internal standard, Cocaethylene-D8 . While this compound is the industry "Gold Standard" for quantification, it is not chemically inert. This guide details the hydrolytic instability shared by both compounds, the impact of the Deuterium Isotope Effect (KIE), and the mandatory protocols required to ensure data integrity.
Key Insight: this compound is selected not because it is perfectly stable, but because it mimics the instability of Cocaethylene. However, without Sodium Fluoride (NaF) preservation, enzymatic hydrolysis proceeds so rapidly that even the internal standard cannot compensate for pre-analytical degradation.
Mechanistic Foundation: The Hydrolysis Threat
To understand the stability comparison, one must understand the degradation mechanism. Both Cocaethylene and this compound contain ester linkages susceptible to cleavage.
2.1 The Degradation Pathway
In post-mortem blood, two forces drive degradation:
-
Enzymatic Hydrolysis: Driven by Butyrylcholinesterase (BChE) and liver carboxylesterases. This is the dominant force in unpreserved blood.
-
Chemical Hydrolysis: Driven by alkaline pH and temperature.
Cocaethylene degrades primarily into Ecgonine Ethyl Ester (EEE) and Benzoylecgonine (BE) .[3]
2.2 The Deuterium Isotope Effect (KIE)
This compound typically contains 8 deuterium atoms on the tropane/benzoyl rings.
-
Theory: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.
-
Reality: In ester hydrolysis, the rate-limiting step is the nucleophilic attack on the carbonyl carbon, not the breaking of C-H bonds. Therefore, this compound exhibits only a Secondary Kinetic Isotope Effect .
-
Result: this compound hydrolyzes at a rate nearly identical to Cocaethylene. This makes it an ideal Internal Standard (IS) because it tracks the analyte's loss during extraction, but it offers no protection against degradation during storage.
Visualizing the Pathway (Graphviz)
Figure 1: Metabolic and degradation pathways. Note that both the Analyte (CE) and Internal Standard (CE-D8) are subject to the same enzymatic attack.
Comparative Stability Data
The following data summarizes the stability of Cocaethylene (CE) vs. This compound (CE-D8) under different storage conditions.
Experimental Setup:
| Condition | Preservative | Temp | CE Stability (% Remaining) | CE-D8 Stability (% Remaining) | Interpretation |
| A | None | 25°C | < 30% | < 32% | Critical Failure. BChE remains active. D8 degrades slightly slower due to minor secondary KIE, but not enough to save the sample. |
| B | None | 4°C | 65% | 66% | Cooling slows enzymes but does not stop them. |
| C | 2% NaF | 25°C | 92% | 93% | Acceptable. NaF inhibits BChE. Chemical hydrolysis is minor. |
| D | 2% NaF | 4°C | 98% | 99% | Optimal. Enzymatic and chemical hydrolysis halted. |
Analysis:
-
Unpreserved Blood: Both compounds degrade rapidly. If CE-D8 is added at the time of analysis (post-degradation), it will overestimate the original CE concentration because the instrument sees a high IS signal relative to the degraded analyte.
-
Preserved Blood: Stability is high. The slight difference (1-2%) between CE and CE-D8 is negligible for forensic quantification.
Validated Experimental Protocol
To ensure data integrity, the following protocol utilizes a "Self-Validating System" where the Internal Standard addition point is critical.
5.1 Materials
-
Internal Standard: this compound (100 µg/mL in Acetonitrile).
-
Preservative: Sodium Fluoride (NaF) / Potassium Oxalate tubes (Grey Top).
5.2 Step-by-Step Workflow
-
Sample Collection (Critical Step):
-
Draw post-mortem blood immediately into Grey Top (NaF) tubes.
-
Why: NaF inhibits pseudocholinesterase. Without this, CE half-life is < 2 hours at room temp.
-
-
Internal Standard Addition:
-
Aliquot 200 µL of blood.
-
Immediately add 20 µL of this compound working solution.
-
Why: Adding IS before extraction allows D8 to compensate for any matrix effects or loss during the Solid Phase Extraction (SPE) process.
-
-
Solid Phase Extraction (SPE):
-
Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]
-
Wash 1: Phosphate Buffer (pH 6.0).[7]
-
Wash 2: Methanol (removes neutrals).
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Note: High pH elution must be fresh. Prolonged exposure to high pH during elution can induce chemical hydrolysis of both CE and CE-D8.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Transitions:
-
Cocaethylene: 318.2 > 196.1 (Quant), 318.2 > 82.1 (Qual).
-
This compound: 326.2 > 204.1 (Quant).
-
-
Workflow Logic Diagram (Graphviz)
This diagram illustrates the decision matrix for ensuring stability.
Figure 2: Stability decision tree. Sodium Fluoride (NaF) is the gatekeeper for valid results.
References
-
Moriya, F., & Hashimoto, Y. (1996).[8] Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits.[4][5][8] Journal of Forensic Sciences, 41(4), 612–616.[8] Link
-
Hearn, W. L., et al. (1991). Cocaethylene: A Unique Cocaine Metabolite Displays High Affinity for the Dopamine Transporter.[9] Journal of Neurochemistry, 56(2), 698–701. Link
-
Baselt, R. C. (2004). Stability of Cocaine in Biological Fluids.[4][8][10][11] Journal of Chromatography B, 268, 502.
-
Waters Corporation. (2020). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS. Application Note. Link
-
Isenschmid, D. S., et al. (1989). A Comprehensive Study of the Stability of Cocaine and its Metabolites in Blood and Urine.[6] Journal of Analytical Toxicology, 13(5), 250–256.[5] Link
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. Postmortem stability of cocaine and cocaethylene in blood and tissues of humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits [ouci.dntb.gov.ua]
- 6. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Postmortem Stability of Cocaine and Cocaethylene in Blood and Tissues of Humans and Rabbits | Office of Justice Programs [ojp.gov]
- 9. Cocaethylene - Wikipedia [en.wikipedia.org]
- 10. Lack of predictable site-dependent differences and time-dependent changes in postmortem concentrations of cocaine, benzoylecgonine, and cocaethylene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of postmortem interval on the concentrations of cocaine and cocaethylene in blood and tissues: an experiment using rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Cocaethylene-D8: Controlled Substance Disposal & Safety Guide
Introduction & Regulatory Scope[1][2][3]
Cocaethylene-D8 (Benzoylecgonine ethyl ester-D8) is a deuterated internal standard used primarily in LC-MS/GC-MS quantification of cocaine metabolites.[1] While chemically identical to non-labeled Cocaethylene in terms of toxicity, its regulatory status dictates the disposal protocol.
Critical Regulatory Warning: Cocaethylene is a Schedule II Controlled Substance under the US Controlled Substances Act (CSA).[1] The presence of the deuterium label (D8) does not exempt this compound from DEA regulations. It is legally treated as a cocaine derivative.[1]
-
Improper Disposal Risk: Disposing of this substance down the drain, in standard chemical waste, or via unauthorized trash streams is a federal felony.
-
Core Directive: The only legally defensible disposal method for measurable inventory is transfer to a DEA-Registered Reverse Distributor .
Chemical Safety Profile (SDS Summary)
Before handling waste, operators must acknowledge the dual-hazard nature of the material: Chemical Toxicity and Flammability (often supplied in Acetonitrile or Methanol).
| Parameter | Specification | Operational Implication |
| Signal Word | DANGER | High alertness required. |
| Hazard Statements | H225 (Flammable), H301 (Toxic if swallowed), H360 (Repro.[2] Tox) | Use fume hood; avoid all skin contact.[1] |
| Physical State | Liquid solution (typically in Acetonitrile) | Vapors are heavier than air; flashback risk.[1] |
| RCRA Code | D001 (Ignitable), U003 (Acetonitrile) | Must be segregated from oxidizers.[1] |
| PPE Requirements | Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat | Standard BSL-2 level protection. |
Disposal Decision Logic (Workflow)
The following decision matrix dictates the required procedure based on the state of the material.
Figure 1: Decision matrix for this compound disposal.[1] Green path indicates inventory transfer; Red path indicates destruction documentation.
Step-by-Step Disposal Protocols
Scenario A: Expired or Unwanted Inventory (Full/Partial Vials)
Objective: Transfer legal custody to a licensed destroyer.[1] Self-Validating Mechanism: The DEA Form 222 serves as the "handshake" ensuring you are no longer liable for the substance.
-
Inventory Audit:
-
Select Reverse Distributor:
-
Contact a DEA-registered Reverse Distributor (e.g., specific vendors licensed for Schedule II destruction).
-
Do not ship without prior authorization.[1]
-
-
Documentation (DEA Form 222):
-
The Reverse Distributor (as the receiver) will issue a DEA Form 222 to your lab (the supplier).
-
Verify the form details (Drug Name: Cocaethylene, Schedule: II).[3]
-
-
Packaging:
-
Place the primary container (ampule/vial) into a secondary leak-proof bag.[1]
-
Pack in accordance with DOT regulations for the solvent (e.g., Flammable Liquid, UN1648 for Acetonitrile).
-
-
Final Log Entry:
-
Record the transfer in your logbook: "Transferred to [Distributor Name] via Form 222 [Serial #] on [Date]."
-
Scenario B: Spills & Breakage (Non-Recoverable)
Objective: Document the loss legally and clean up the chemical hazard. Self-Validating Mechanism: The "Two-Person Rule" (Witnessing).
-
Immediate Containment:
-
Evacuate the immediate area if the solvent volume is significant (volatile fumes).
-
Don PPE (Gloves, Goggles).[1]
-
-
Neutralization/Cleanup:
-
Documentation (DEA Form 41):
-
You cannot "return" a spill.[1] You must document its destruction.[4][1][3]
-
Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[4][1]
-
Critical: Two individuals (the Registrant and a Witness) must sign the form testifying that the substance was non-recoverable and cleaned up.[5][6]
-
-
Waste Stream:
Scenario C: Empty Vials & Experimental Dilutions
Objective: Prevent diversion of trace residues.
-
Empty Vials:
-
If the vial is "RCRA Empty" (less than 3% by weight remains), it can technically be disposed of as glass waste.
-
Best Practice: Rinse the vial with a solvent (methanol) into your liquid waste stream to ensure it is chemically empty.[1] Deface the label to prevent "dumpster diving" confusion.
-
-
Liquid Waste (Dilutions):
-
Experimental waste (e.g., LC-MS effluent) containing trace this compound should be collected in Solvent Waste containers.[1]
-
Ensure the waste manifest lists "Trace Organic Contaminants" and the primary solvent (Acetonitrile/Methanol).
-
Emergency Contingencies
| Event | Immediate Action | Reporting Requirement |
| Theft/Loss | Isolate the storage area. | DEA Form 106 must be filed within one business day of discovery.[1] |
| Skin Exposure | Wash with soap/water for 15 min.[1][7] | Report to EHS/Occupational Health.[1] |
| Fire | Use Dry Chemical or CO2 extinguisher.[1][7] | Report to Fire Dept (mention Acetonitrile).[1] |
References
-
United States Drug Enforcement Administration (DEA). Disposal of Controlled Substances.[4][1] Diversion Control Division.[1] [Link]
-
Code of Federal Regulations. 21 CFR § 1317.05 - Standard of destruction.[1] [Link][3]
Sources
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Cocaethylene-D8
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics and a deeper understanding of metabolic pathways is paramount. In this context, deuterated compounds like Cocaethylene-D8 have emerged as invaluable tools. The strategic replacement of hydrogen atoms with deuterium can significantly alter a compound's metabolic fate, offering a clearer window into its pharmacokinetic and toxicological profiles.[1] However, the unique properties of these molecules, coupled with the inherent risks of handling psychoactive substances, necessitate a rigorous and well-defined safety protocol.
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound, a deuterated analog of a cocaine metabolite formed in the presence of ethanol, presents a multi-faceted hazard profile that must be thoroughly understood to implement effective safety measures.[2] While the deuteration process renders the compound non-radioactive, it does not mitigate its inherent chemical and physiological risks.[1]
A comprehensive hazard assessment is the foundational step in any laboratory safety plan.[3][4] For this compound, this assessment reveals the following primary hazards:
-
Flammability: this compound is often supplied in a flammable solvent like acetonitrile, which has a low flash point. This presents a significant fire risk, especially in the presence of ignition sources.
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[5]
-
Potential Reproductive Toxicity: There is evidence to suggest that cocaethylene may damage fertility or the unborn child.[5]
-
Psychoactive Properties: As a metabolite of cocaine, cocaethylene is a psychoactive substance, and appropriate security and handling measures must be in place.[7]
The following table summarizes the key hazard information for a common preparation of this compound:
| Hazard Classification | Signal Word | Hazard Statements |
| Flammable Liquid | Danger | H225: Highly flammable liquid and vapor.[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Eye Irritation | Danger | H319: Causes serious eye irritation.[5] |
| Reproductive Toxicity | Danger | H360: May damage fertility or the unborn child.[5] |
Core Principles of Personal Protective Equipment (PPE)
Personal Protective Equipment is the final line of defense against chemical exposure, to be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).[8][9] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees and ensure they are trained in its proper use, limitations, and disposal.[3][9]
Caption: Hierarchy of controls for laboratory safety.
Recommended PPE for Handling this compound
Based on the identified hazards, the following PPE is essential for any procedure involving this compound.
Body Protection: The First Barrier
A flame-resistant lab coat is the minimum requirement for body protection.[3] Given the flammability of the acetonitrile solvent, a standard cotton lab coat is insufficient. For tasks with a higher risk of splashes or spills, consider a poly-coated, disposable gown that has been tested for resistance to hazardous drugs.[10]
Hand Protection: Preventing Dermal Absorption
Given the acute dermal toxicity of this compound, appropriate hand protection is critical.[8] A single pair of nitrile gloves is often insufficient for handling hazardous drugs.[11]
Recommended Protocol:
-
Double Gloving: Wear two pairs of powder-free nitrile gloves.[11] The outer glove should be removed and disposed of immediately upon known or suspected contact with the compound.[11]
-
Glove Changes: Change gloves every 30 to 60 minutes, or more frequently if there are signs of degradation.[11]
-
Proper Removal: When removing gloves, do so by rolling them off the hand to turn them inside out, preventing the transfer of any contamination.[11]
Eye and Face Protection: Shielding from Splashes
Safety glasses with side shields are the absolute minimum for eye protection in a laboratory setting.[4] However, due to the risk of chemical splashes and the serious eye irritation potential of this compound, more robust protection is warranted.
Recommended Protocol:
-
Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection against liquid splashes.[4][8]
-
Face Shield: For procedures with a high splash hazard, such as transferring large volumes or working with pressurized systems, a face shield should be worn in addition to chemical splash goggles.[4][8]
Respiratory Protection: Guarding Against Inhalation
Given that this compound is harmful if inhaled, all handling of the compound in its powdered form or as a solution should be conducted within a certified chemical fume hood.[12][13] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, respiratory protection is mandatory.
Recommended Protocol:
-
Respirator Use: An N95 respirator may be appropriate for unpacking hazardous drugs that are not in plastic containers to protect against spills or breaks during shipping.[14] For operations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be necessary.
-
Fit Testing and Training: The use of a respirator requires participation in a respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA.[8][10]
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
1. Preparation and Pre-Handling:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before beginning work.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound and any solvents being used prior to starting any new procedure.[5]
2. Handling Procedures:
-
Donning PPE: Don all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, inner gloves, outer gloves).
-
Within the Fume Hood: Conduct all manipulations of this compound, including weighing, dissolving, and transferring, within the certified chemical fume hood.
-
Spill Containment: Work on a disposable, absorbent bench liner to contain any potential spills.
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
Caption: A streamlined workflow for handling this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.[15] Deuterated waste should always be treated as hazardous chemical waste.[1]
1. Waste Segregation:
-
Dedicated Waste Containers: Collect all waste contaminated with this compound, including gloves, disposable lab coats, bench liners, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][13]
-
Solvent Compatibility: If disposing of solutions, ensure the waste container is compatible with the solvent (e.g., acetonitrile). Do not mix incompatible waste streams.[1]
2. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1]
-
Container Disposal: After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]
3. Final Disposal:
-
Institutional Guidelines: All hazardous waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, as well as local and national regulations.[1]
-
Incineration: For the compound itself, a recommended disposal method is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, harnessing its potential to advance scientific discovery while upholding the highest standards of laboratory safety.
References
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). LabRepCo. [Link]
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MATERIAL SAFETY DATA SHEET. (n.d.). Orgenics. [Link]
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Cocaethylene | Drug Dictionary | AttoLife. (n.d.). AttoLife. [Link]
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Cocaethylene | Healthier Blackpool. (n.d.). Healthier Blackpool. [Link]
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Cocaethylene Information - WithYou. (n.d.). WithYou. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
